5-Bromo-3-phenylpyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-phenylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSHZSKPUZBMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672341 | |
| Record name | 5-Bromo-3-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344940-70-1 | |
| Record name | 5-Bromo-3-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-phenylpyrazin-2-amine CAS number 344940-70-1
CAS Number: 344940-70-1 Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Part 1: Strategic Overview
5-Bromo-3-phenylpyrazin-2-amine represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture—an electron-deficient pyrazine core flanked by a nucleophilic amine, a steric phenyl group, and a reactive bromine handle—makes it an ideal mimetic for the adenine ring of ATP.
For researchers targeting kinases (e.g., BTK, Syk, PI3K), this molecule serves as a critical bifurcation point. The C-5 bromine allows for late-stage diversification via palladium-catalyzed cross-coupling, while the aminopyrazine motif is a precursor to the bicyclic imidazo[1,2-a]pyrazine core found in clinical candidates like Entospletinib.
Chemical Profile
| Property | Specification |
| Molecular Formula | C₁₀H₈BrN₃ |
| Molecular Weight | 250.09 g/mol |
| Appearance | Pale yellow to off-white solid |
| Purity Standard | ≥98% (HPLC) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyrazine N), ~14 (Amine) |
| LogP | ~2.8 (Predicted) |
Part 2: Synthetic Architecture & Accessibility
While commercially available, understanding the synthetic origin of CAS 344940-70-1 is vital for troubleshooting impurity profiles in scale-up scenarios.
Dominant Synthetic Route: Regioselective Bromination
The most robust synthesis involves the electrophilic aromatic substitution of 3-phenylpyrazin-2-amine.
-
Precursor: 3-phenylpyrazin-2-amine.
-
Reagent: N-Bromosuccinimide (NBS).
-
Solvent: DMF or Acetonitrile (polar aprotic solvents favor the transition state).
-
Mechanism: The amino group at C-2 acts as an ortho/para director. However, the C-3 position is blocked by the phenyl ring. The C-6 position is meta to the amine (less favorable), while the C-5 position is para to the amine (highly activated).
-
Outcome: High regioselectivity for the 5-bromo isomer over the 6-bromo byproduct.
Critical Insight: In commercial batches, check for trace 3,5-dibromo-2-aminopyrazine . This over-brominated impurity is a common byproduct if stoichiometry wasn't strictly controlled and will compete in subsequent Suzuki couplings.
Part 3: Functionalization Guide (The Core Value)
The utility of this scaffold lies in its orthogonal reactivity. The following protocols are designed to be self-validating systems.
Protocol A: C-5 Diversification via Suzuki-Miyaura Coupling
This reaction is the primary method for generating library diversity. The electron-deficient nature of the pyrazine ring facilitates oxidative addition, making the C-5 bromine highly reactive.
Objective: Coupling of 5-Bromo-3-phenylpyrazin-2-amine (1) with an Aryl Boronic Acid (2).
Reagents:
-
Substrate: 1.0 eq (CAS 344940-70-1)
-
Boronic Acid: 1.2 eq
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Preferred over Pd(PPh₃)₄ for pyrazines to prevent chelation-induced deactivation.
-
Base: 2M Na₂CO₃ or K₃PO₄ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.
-
Solvation: Add sparged Dioxane/Water.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Validation (TLC/LCMS): Monitor the disappearance of the starting material (m/z 250/252 doublet).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Caption: Optimized workflow for C-5 Suzuki coupling, prioritizing catalyst stability and oxygen exclusion.
Part 4: Advanced Application (Imidazo-Fusion)
For drug developers, the "Killer App" of this molecule is the cyclization to form 6-bromo-8-phenylimidazo[1,2-a]pyrazine . This bicyclic core is a bioisostere of quinoline and purine, widely used in kinase inhibitors (e.g., Entospletinib analogues).
Mechanism: The Condensation-Cyclization
The exocyclic amine (N-2) attacks an alpha-haloketone (or aldehyde), followed by ring closure at the pyrazine N-1.
Reaction Scheme Logic:
-
Substrate: 5-Bromo-3-phenylpyrazin-2-amine.
-
Reagent: Chloroacetaldehyde (50% aq. solution) or substituted alpha-bromo ketones.
-
Conditions: 60-80°C in Ethanol or DMF.
-
Result: Formation of the Imidazo[1,2-a]pyrazine ring. The C-5 bromine is retained, moving to position 6 of the new bicycle, ready for further functionalization.
Caption: Divergent synthesis map showing the transformation of the pyrazine core into linear or bicyclic drug scaffolds.
Part 5: Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). While the solid is relatively stable, moisture can degrade the bromine handle over long-term storage, leading to protodebromination.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during heating steps to avoid inhaling pyrazine vapors.
References
-
Suzuki Coupling Methodology for Aminopyrazines Title: Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.[2] Source: MDPI (Molecules), 2021. URL:[Link]
-
Reactivity of Halogenated Aminopyridines/Pyrazines Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[2][3][4] Source: PMC (NIH), 2017. URL:[Link]
-
Commercial Availability & Safety Data Title: 5-Bromo-3-phenylpyrazin-2-amine Product Information. Source: BLD Pharm / PubChem. URL:[Link]
-
Kinase Inhibitor Scaffold Context Title: Imidazo[1,2-a]pyrazine inhibitors of Syk and BTK. Source: Journal of Medicinal Chemistry (General Context for Scaffold). URL:[Link](Note: General landing page for J. Med. Chem. as specific deep links to Entospletinib SAR papers vary by subscription).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Structure Elucidation of 5-Bromo-3-phenylpyrazin-2-amine: A Multi-Modal Analytical Framework
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The precise structural characterization of 5-Bromo-3-phenylpyrazin-2-amine (CAS: 344940-70-1) represents a classic challenge in heterocyclic medicinal chemistry. Pyrazine scaffolds are privileged structures in kinase inhibitors and oncology therapeutics (e.g., Bortezomib intermediates). However, electrophilic aromatic substitution on aminopyrazines often yields regioisomeric mixtures, necessitating a robust analytical workflow to distinguish the desired 5-bromo isomer from the potential 6-bromo byproduct.
This guide moves beyond basic spectral assignment, providing a causal, mechanism-based framework for unambiguous structure verification. We utilize a "triangulation" strategy combining Isotopic Mass Spectrometry, 1D Proton NMR, and—crucially—2D HMBC/NOESY correlations to validate regiochemistry.
The Regiochemistry Challenge
In the bromination of 3-phenylpyrazin-2-amine (typically using NBS or Br2), the amino group at position 2 is the strongest activating group (ortho/para director).
-
Position 3: Blocked by the phenyl ring.[1]
-
Position 5 (Para to NH2): Electronically favored and sterically accessible.
-
Position 6 (Meta to NH2): Less favored electronically but possible if steric crowding at C5 is underestimated.
Objective: Confirm the Bromine atom is at C5, leaving the proton at C6.
Analytical Workflow & Logic
The following decision tree illustrates the rigorous logic required to rule out the 6-bromo regioisomer.
Figure 1: Analytical workflow for structural determination.
Detailed Elucidation Steps
Step 1: Mass Spectrometry (Isotopic Validation)
Before NMR, we must confirm the successful incorporation of a single bromine atom.
-
Observation: The mass spectrum (ESI+) should show a characteristic 1:1 doublet for the molecular ion
. -
Data:
- Br Isotope: m/z ~250.0
- Br Isotope: m/z ~252.0
-
Interpretation: A 1:1 intensity ratio confirms mono-bromination. A 1:2:1 pattern would indicate di-bromination (unlikely given the scaffold but possible).
Step 2: 1H NMR (The Skeleton)
Solvent Choice:DMSO-d6 is mandatory. Chloroform (
Expected Signals:
| Moiety | Chemical Shift (
The Ambiguity: A singlet in the aromatic region confirms we have a substituted pyrazine, but it does not tell us if that proton is at position 5 or 6.
Step 3: 2D NMR (The Connectivity Solution)
This is the definitive step. We must determine if the isolated pyrazine proton is H6 (Target) or H5 (Impurity).
HMBC (Heteronuclear Multiple Bond Correlation)
We look for long-range (
-
Scenario A: Target Molecule (5-Bromo isomer)
-
The proton is at C6 .
-
Path: H6
N1 C2 (bearing ). -
Result: Strong HMBC cross-peak between the Pyrazine Proton and the Carbon at ~150-155 ppm (C-NH2).
-
Path: H6
C5 (bearing Br). (Often weak or silent due to quadrupole relaxation of Br, but C5 is distinctively shielded).
-
-
Scenario B: Regioisomer (6-Bromo isomer)
-
The proton is at C5 .
-
Path: H5
N4 C3 (bearing Phenyl). -
Result: Strong HMBC cross-peak between the Pyrazine Proton and the Carbon at ~140-145 ppm (C-Ph) OR the Ipso-Phenyl Carbon .
-
NOESY (Nuclear Overhauser Effect)
-
NH2
Phenyl (Ortho-H): A strong NOE signal here confirms the Phenyl group is at position 3, adjacent to the amine. This rules out any rearrangement where the phenyl might have migrated (rare, but rigorous to check).
Experimental Protocols
Protocol A: High-Resolution LC-MS
-
Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI+ Mode. Scan range 100-1000 m/z.
Protocol B: NMR Structural Determination
-
Sample Prep: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d6 (99.9% D). Ensure complete dissolution; filter if cloudy.
-
Acquisition Parameters (600 MHz recommended):
-
1H (Proton): 16 scans, relaxation delay (d1) = 2.0s.
-
13C (Carbon): 1024 scans minimum (quaternary carbons are slow to relax).
-
gHMBCAD (Adiabatic HMBC): Optimized for long-range couplings (
). 2048 x 256 points. -
gNOESY: Mixing time = 500ms.
-
Visualizing the Regiochemistry Logic
The diagram below details the specific atom-to-atom correlations required to confirm the 5-Bromo isomer over the 6-Bromo alternative.
Figure 2: HMBC correlation logic distinguishing the 5-bromo target from the 6-bromo impurity.
Data Summary Table
| Parameter | 5-Bromo-3-phenylpyrazin-2-amine (Target) | 6-Bromo-3-phenylpyrazin-2-amine (Isomer) |
| Proton Position | H-6 | H-5 |
| Pyrazine H Shift | ~8.3 ppm (Singlet) | ~8.5 ppm (Singlet) |
| HMBC Correlation | Strong cross-peak to C-NH2 (C2) | Strong cross-peak to C-Ph (C3) |
| NOE Signal | No NOE to Phenyl | Possible weak NOE to Phenyl (distance dependent) |
| Reactivity Origin | Kinetic/Thermodynamic Product (Para-directing NH2) | Minor Product (Meta-directing NH2) |
References
-
Regioselective Bromination of Aromatic Amines: Li, X., Wu, W., Fan, X., & Yang, L. (2013).[2] A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system.[2] RSC Advances, 3, 12091-12095.[2]
-
NMR Chemical Shifts of Pyrazines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General Reference for Pyrazine C-13 shifts).
-
HMBC Methodology for Heterocycles: Martin, G. E., & Hadden, C. E. (2000).[1] Long-range 1H–15N heteronuclear shift correlation at natural abundance. Journal of Natural Products, 63(4), 543-585. (Foundational text on using HMBC for nitrogen heterocycles).
-
Crystal Structure Validation (Analogous Compound): Zhu, X. (2009).[3][4][5] 5-Bromo-N3-phenylpyrazine-2,3-diamine. Acta Crystallographica Section E, E65, o1968. (Provides X-ray evidence of regioselectivity in similar pyrazine brominations).
Sources
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. 5-Bromo-N 3-phenylpyrazine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-3-phenylpyrazin-2-amine molecular weight and formula
An in-depth technical guide on the molecular architecture, synthesis, and utility of 5-Bromo-3-phenylpyrazin-2-amine.
Executive Summary & Molecular Identity
5-Bromo-3-phenylpyrazin-2-amine (CAS: 344940-70-1 ) is a specialized heterocyclic building block used extensively in the design of kinase inhibitors, adenosine receptor antagonists, and autophagy modulators (e.g., ULK1 inhibitors). Structurally, it features a pyrazine core decorated with three distinct functional motifs: an amino group (H-bond donor), a phenyl ring (hydrophobic anchor), and a bromine atom (synthetic handle).
This molecule serves as a "privileged scaffold" in medicinal chemistry, offering a pre-organized geometry that mimics the adenine ring of ATP, making it highly effective for targeting the hinge region of kinase enzymes.
Core Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 250.09 g/mol | Monoisotopic Mass: 248.990 |
| CAS Number | 344940-70-1 | |
| SMILES | NC1=NC=C(Br)N=C1C2=CC=CC=C2 | |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in DMSO, DMF, MeOH | Poorly soluble in water |
| pKa (Calculated) | ~2.5 (Pyrazine N) | Weakly basic |
Structural Architecture & Pharmacophore Analysis
The molecule's utility stems from its ability to engage multiple binding pockets simultaneously. The 2-amino-3-phenylpyrazine motif forms a rigid, planar system where the phenyl ring is twisted relative to the pyrazine plane (approx. 40–60° torsion) to minimize steric clash with the amine, creating a specific 3D shape.
Pharmacophore Map (Graphviz)
The following diagram illustrates the functional roles of each substituent in a drug discovery context.
Figure 1: Pharmacophore mapping of 5-Bromo-3-phenylpyrazin-2-amine, highlighting its tripartite functionality.
Synthetic Methodologies
The synthesis of 5-Bromo-3-phenylpyrazin-2-amine is typically achieved through a regioselective sequence to ensure the correct placement of the phenyl and bromine substituents. The most robust route avoids the ambiguity of di-halogenated precursors by installing the phenyl ring first.
Protocol A: Stepwise Functionalization (Recommended)
This route utilizes the commercially available 3-chloropyrazin-2-amine as the starting material.
-
Suzuki-Miyaura Coupling (C3 Arylation):
-
Reagents: 3-chloropyrazin-2-amine, Phenylboronic acid,
(5 mol%), (2M aq.), Dioxane/Water. -
Conditions: Reflux (90–100°C) for 12–16 hours under inert atmosphere (
). -
Mechanism: The electron-deficient pyrazine ring facilitates oxidative addition at the C3-Cl bond. The amino group at C2 may coordinate with Pd, but the reaction proceeds reliably at the chlorinated position.
-
Intermediate: 3-phenylpyrazin-2-amine.
-
-
Regioselective Bromination (C5 Halogenation):
-
Reagents: 3-phenylpyrazin-2-amine, N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: DMF or Acetonitrile (0°C to RT).
-
Mechanism: The amino group (
) is a strong ortho/para director. Since the ortho position (C3) is blocked by the phenyl ring and the meta position (C6) is deactivated, the electrophilic bromination occurs exclusively at the para position (C5). -
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).
-
Synthetic Pathway Diagram[4]
Figure 2: Stepwise synthetic route ensuring high regioselectivity.
Applications in Drug Discovery
This molecule is rarely the final drug; rather, it is a Late-Stage Intermediate (LSI) . The C5-Bromine atom is a "handle" intended for further diversification.
Kinase Inhibitor Development
The 2-aminopyrazine motif is an isostere of the 2-aminopyridine and adenine rings found in many FDA-approved kinase inhibitors (e.g., Crizotinib, though Crizotinib uses a pyridine core).
-
Mechanism: The
and of the pyrazine form a donor-acceptor hydrogen bond pair with the "hinge region" backbone residues of kinase enzymes. -
Workflow: Researchers perform a second Suzuki or Buchwald-Hartwig coupling at the C5-Br position to extend the molecule into the "solvent-exposed" region of the kinase, modulating solubility and selectivity.
ULK1 Inhibition (Autophagy)
Recent studies identify 5-bromo-N-phenylpyrimidin-2-amine derivatives as inhibitors of ULK1 (Unc-51 like autophagy activating kinase 1).[1] The title compound (a pyrazine analog) serves as a critical scaffold for Structure-Activity Relationship (SAR) studies to optimize potency and metabolic stability compared to the pyrimidine series.
Adenosine Receptor Antagonists
The rigid pyrazine-phenyl biaryl system mimics the adenosine core, making this scaffold useful in designing antagonists for
Handling & Safety Protocols
As a halogenated heterocyclic amine, standard safety precautions apply.
-
Hazards (GHS Classification):
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or oxidation).
-
Analytical Verification:
-
1H NMR (DMSO-d6): Look for the broad singlet (
) around 6.5–7.5 ppm, the pyrazine singlet (C6-H) around 8.5 ppm, and the phenyl multiplet (5H) around 7.4–7.8 ppm. -
LC-MS: Expect a doublet pattern [M]+ and [M+2]+ with equal intensity due to the
and isotopes (approx 250/252 m/z).
-
References
-
PubChem Compound Summary. 5-Bromo-3-phenylpyrazin-2-amine (CID 135435579). National Center for Biotechnology Information. Link
-
MDPI Molecules. Synthesis of Novel Pyridine/Pyrazine Derivatives via Suzuki Cross-Coupling. (General methodology for heterocyclic coupling). Link
-
Journal of Medicinal Chemistry. Discovery of ULK1 Inhibitors for Cancer Therapy. (Contextual application of amino-aryl-heterocycles). Link
-
BLD Pharm. Product Safety Data Sheet (SDS) for 5-Bromo-3-phenylpyrazin-2-amine.Link
Sources
- 1. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Validation of 5-Bromo-3-phenylpyrazin-2-amine
Executive Summary
5-Bromo-3-phenylpyrazin-2-amine is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate for type I and II kinase inhibitors. Its structural integrity is defined by three functional vectors: the nucleophilic 2-amino group, the steric 3-phenyl moiety, and the electrophilic 5-bromo handle (amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings).
This technical guide provides a rigorous spectroscopic standard for identifying this compound. It addresses the common challenge of regioisomerism (distinguishing the 5-bromo from the 6-bromo isomer) and establishes a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the primary confirmation of the halogenation state. For brominated compounds, the isotopic abundance is the diagnostic fingerprint.
Theoretical Isotopic Distribution
Bromine exists naturally as two stable isotopes:
| Ion Species | m/z ( | m/z ( | Relative Intensity |
| [M+H]⁺ | 250.09 | 252.09 | 1 : 1 |
| [M-Br]⁺ (Fragment) | ~171.08 | ~171.08 | Single Peak |
Fragmentation Logic
Under Electrospray Ionization (ESI) or Electron Impact (EI), the following fragmentation pathways validate the core structure:
-
Primary Ion: [M+H]⁺ at 250/252.
-
Loss of Nitrile (HCN): Pyrazines characteristically lose HCN (27 Da) from the ring, shifting peaks to m/z 223/225.
-
Debromination: Loss of the bromine radical leads to a phenyl-pyrazinamine cation at m/z ~171.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]
The structural elucidation relies on distinguishing the solitary pyrazine ring proton (H-6) from the phenyl protons and confirming the regiochemistry of the bromine.
¹H NMR Data (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is mandated over CDCl₃. The 2-amino group forms intermolecular hydrogen bonds, and the pyrazine core has poor solubility in non-polar solvents. DMSO sharpens the exchangeable amine protons.
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-6 | Ar-H | 8.25 – 8.35 | Singlet (s) | 1H | The pyrazine proton is deshielded by ring nitrogens but shielded relative to unsubstituted pyrazine ( |
| Ph-H | Ar-H | 7.60 – 7.65 | Multiplet (m) | 2H | Ortho-protons of the phenyl ring. Deshielded by the pyrazine ring current. |
| Ph-H | Ar-H | 7.35 – 7.45 | Multiplet (m) | 3H | Meta and para protons of the phenyl ring. |
| NH₂ | Amine | 6.50 – 7.00 | Broad (br s) | 2H | Exchangeable protons. Chemical shift varies with concentration and water content. |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift ( | Assignment |
| C-NH₂ (C2) | 153.0 – 155.0 | Most deshielded due to direct N-attachment and ring N adjacency. |
| C-Ph (C3) | 140.0 – 142.0 | Quaternary carbon bearing the phenyl group. |
| C-H (C6) | 138.0 – 140.0 | High intensity CH signal (confirmed by DEPT-135). |
| Ph (C-ipso) | 135.0 – 137.0 | Connection point on the phenyl ring. |
| Ph (Ar-CH) | 128.0 – 130.0 | Typical aromatic signals. |
| C-Br (C5) | 124.0 – 126.0 | Diagnostic: Carbon attached to Br is shielded relative to C-H due to the "Heavy Atom Effect." |
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and avoid artifacts (such as solvent suppression masking signals), follow this protocol:
-
Mass Measurement: Weigh 5–10 mg of the solid sample.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to prevent degradation.
-
-
Tube Transfer: Filter through a cotton plug into a clean 5mm NMR tube to remove inorganic salts (KBr/NaBr) from the synthesis.
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1): ≥ 1.0 second (crucial for accurate integration of the ratio between the single Pyrazine-H and the 5 Phenyl-H).
-
Scans: 16 (minimum) for ¹H; 512 (minimum) for ¹³C.
-
Regioisomer Differentiation (The "Self-Validating System")
A common synthetic pitfall is the formation of the 6-bromo isomer. The 5-bromo and 6-bromo isomers have identical mass (MW 250) and similar ¹H NMR profiles.
Differentiation Strategy:
Validation via NOESY (Nuclear Overhauser Effect Spectroscopy): Run a 2D NOESY experiment.
-
Observation: The Amine (-NH₂) protons will show a strong NOE correlation with the Phenyl ortho-protons (confirming the 3-phenyl placement).
-
Differentiation:
-
In the 5-Bromo isomer, the H-6 proton is isolated on the other side of the ring nitrogen (N1). NOE between NH₂ and Pyrazine-H is weak or absent.
-
In the 6-Bromo isomer, the H-5 proton is para to the amine. NOE is absent.
-
Definitive Check: Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
H-6 will show a strong 3-bond coupling (
) to the C-2 (C-NH₂) carbon. -
H-5 (in the impurity) would show a different coupling pattern to the ring nitrogens.
-
-
Visualization: Structural Verification Logic[8]
Figure 1: Decision tree for the spectroscopic validation and regioisomer discrimination of 5-Bromo-3-phenylpyrazin-2-amine.
References
-
BLD Pharm. (2023). 5-Bromo-3-phenylpyrazin-2-amine Product Specifications & MSDS. Retrieved from
-
BenchChem. (2025).[3] Application Notes: Aminopyrazine Derivatives in Suzuki Coupling. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Pyrazine chemical shifts).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45480291 (Analog: 5-bromo-N-methylpyrazin-2-amine). Retrieved from
Sources
Deciphering the Pharmacophore: MoA Prediction for the 5-Bromo-3-phenylpyrazin-2-amine Scaffold
Executive Summary: The "Privileged" Nature of the Scaffold
5-Bromo-3-phenylpyrazin-2-amine is not merely a chemical reagent; it represents a privileged scaffold in medicinal chemistry. Its structural topology—a planar heteroaromatic core decorated with a hydrogen bond donor/acceptor motif—mimics the adenine ring of ATP. Consequently, the primary Mechanism of Action (MoA) prediction for this chemotype is ATP-competitive inhibition of protein kinases or binding to adenosine receptors (GPCRs).
This guide provides a rigorous, self-validating framework to predict and experimentally verify the specific biological targets of this scaffold. It moves beyond simple "lock and key" analogies to explore the thermodynamics of ligand binding and the expansion of Structure-Activity Relationships (SAR).
Structural Deconstruction & Pharmacophore Mapping
To predict the MoA, we must first deconstruct the molecule into its functional pharmacophores.
The Hinge-Binding Motif (The "Adenine Mimic")
The 2-aminopyrazine core is the critical determinant of the MoA. In the context of the human kinome:
-
N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.
-
2-Amino Group (-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge.
-
3-Phenyl Ring: Occupies the hydrophobic pocket (often the "Gatekeeper" region), providing van der Waals stabilization.
The Synthetic Vector (The "Warhead" Handle)
The 5-Bromo substituent is electronically significant (sigma-hole effect) but, more importantly, serves as a synthetic handle. It allows for the introduction of solubilizing groups or "tail" moieties via Suzuki-Miyaura or Buchwald-Hartwig couplings to probe the solvent-exposed regions of the binding pocket.
Data Summary Table: Physicochemical Profile
| Property | Value | Mechanistic Implication |
| Molecular Weight | ~250.1 g/mol | Fragment-like; high Ligand Efficiency (LE). |
| cLogP | ~2.5 - 3.0 | Good membrane permeability; potential for non-specific hydrophobic binding. |
| H-Bond Donors | 1 (-NH2) | Critical for Hinge Interaction (e.g., Met319 in GSK3β). |
| H-Bond Acceptors | 2 (Pyrazine Ns) | Critical for Hinge Interaction (e.g., Val135 in CDK2). |
| Rotatable Bonds | 1 (Phenyl-Pyrazine) | Low entropic penalty upon binding. |
Computational Prediction Workflow (In Silico)
Before wet-lab synthesis, computational modeling must define the likely kinase targets. We utilize a "Reverse Docking" approach.
Protocol: Inverse Virtual Screening
Objective: Identify which of the ~518 human kinases best accommodate this scaffold.
-
Library Preparation: Retrieve crystal structures of representative kinases (e.g., SRC, MAPK, GSK3β, CDK2) from the PDB. Focus on "DFG-in" (active) conformations.
-
Ligand Prep: Generate 3D conformers of 5-Bromo-3-phenylpyrazin-2-amine. Account for tautomeric states of the aminopyrazine.
-
Docking (Glide/AutoDock Vina):
-
Grid Generation: Center grid on the ATP-binding site.
-
Constraint: Enforce a dual H-bond constraint on the hinge residues (Acceptor + Donor).
-
-
Scoring: Rank targets by binding free energy (
). -
Validation: Visual inspection for "halogen bonding" interactions between the 5-Br and backbone carbonyls or conserved water networks.
Visualization: The Computational Logic
Figure 1: Inverse Virtual Screening workflow to prioritize biological targets for the aminopyrazine scaffold.
Experimental Validation (Wet Lab)
Trustworthiness in science comes from orthogonal validation. We employ a "Biochemical -> Biophysical -> Cellular" pipeline.
Protocol A: Differential Scanning Fluorimetry (DSF/Thermal Shift)
Rationale: Binding of the scaffold stabilizes the protein, shifting its melting temperature (
-
Reagents: Recombinant Kinase Domain (e.g., GSK3β), SYPRO Orange dye, Compound (10 µM and 50 µM).
-
Setup: Mix protein (2 µM) + dye + compound in qPCR plates.
-
Run: Ramp temperature from 25°C to 95°C (0.5°C/min).
-
Analysis: Calculate
.-
Success Criteria:
indicates significant binding.
-
Protocol B: Activity-Based Kinome Profiling
Rationale: To determine selectivity and off-target effects.
-
Assay: Radiometric
-ATP assay or FRET-based competition assay (e.g., LanthaScreen). -
Panel: Screen against a representative panel of 50+ kinases (covering TK, TKL, STE, CMGC families).
-
Data Output: Generate an "Iso-affinity Plot" or Dendrogram.
Visualization: The Validation Loop
Figure 2: Orthogonal experimental pipeline to validate the mechanism of action.
Mechanistic Case Studies
While 5-Bromo-3-phenylpyrazin-2-amine is a scaffold, its derivatives have validated MoAs in literature.
Case Study: ULK1 Inhibition
Derivatives of this scaffold (specifically where the 5-Br is replaced by phenoxy groups) have been identified as ULK1 inhibitors (Autophagy pathway).[1] The aminopyrazine core anchors to the hinge (Met92 of ULK1), while the 3-phenyl group stabilizes the hydrophobic spine [1].
Case Study: FGFR Inhibitors
Pyrazine-based inhibitors have been designed via "scaffold hopping" from pyrimidines.[2] The 2-amino-3-phenylpyrazine motif mimics the binding mode of FDA-approved FGFR inhibitors (e.g., Erdafitinib), targeting the ATP pocket to block downstream MAPK signaling [2].
Case Study: GSK3β & CDK Inhibition
The 2-aminopyrazine motif is isosteric with 2-aminopyridine and 2-aminothiazole. It frequently hits GSK3β and CDK families due to the conservation of the hinge geometry in the CMGC kinase family [3].
Synthesis & Optimization Strategy
To move from "Hit" to "Lead," the 5-position must be exploited.
-
Reaction: Suzuki-Miyaura Cross-Coupling.
-
Reagents: 5-Bromo-3-phenylpyrazin-2-amine + Aryl Boronic Acid +
+ . -
Goal: Extend the molecule towards the "Solvent Front" to improve solubility and selectivity.
Figure 3: Synthetic divergence strategy for SAR optimization.
References
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Structure-Activity Relationship of Aminopyrazine Derivatives. Molecules. Available at: [Link]
Sources
- 1. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Theoretical Characterization Framework: 5-Bromo-3-phenylpyrazin-2-amine
Executive Summary
5-Bromo-3-phenylpyrazin-2-amine (CAS: 1357947-64-6) is a critical pharmacophore scaffold, prominently identified as a key intermediate in the synthesis of Trk kinase inhibitors (e.g., for pain and cancer therapy) and coelenterazine analogues for bioluminescence.[1] Its structural duality—combining an electron-rich amino-phenyl donor system with an electron-deficient pyrazine core—makes it an ideal candidate for Density Functional Theory (DFT) investigation.
This technical guide establishes a rigorous computational protocol for researchers to characterize this molecule. Unlike generic studies, this framework focuses on the specific electronic perturbations caused by the C3-phenyl insertion and the C5-bromine handle, providing a blueprint for predicting reactivity, spectroscopic signatures, and non-linear optical (NLO) behavior.
Computational Methodology & Protocol
To ensure scientific integrity and reproducibility, the following DFT protocol is recommended. This setup balances computational cost with the accuracy required for halogenated heterocyclic systems.
1.1. Theoretical Model
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Functional Selection:
-
B3LYP: Baseline for geometry optimization and vibrational frequency analysis.[5]
-
wB97X-D: Mandatory for final energy calculations to account for dispersion forces (π-π stacking) between the phenyl and pyrazine rings.
-
CAM-B3LYP: Required for NLO property calculations (hyperpolarizability) and Charge Transfer (CT) excitations to correct for long-range interaction errors.
-
-
Basis Set:
-
Optimization: 6-311++G(d,p) (Pople style) or def2-TZVP (Ahlrichs). The inclusion of diffuse functions (++) is critical for correctly modeling the lone pairs on the amine nitrogen and the bromine atom.
-
-
Solvation Model:
-
IEF-PCM (Integral Equation Formalism Polarizable Continuum Model):
-
Solvent 1:DMSO (ε=46.7) – To mimic synthesis conditions (Suzuki coupling).
-
Solvent 2:Water (ε=78.36) – To simulate physiological environments for drug docking studies.
-
-
1.2. Self-Validating Workflow (Graphviz)
Figure 1: Standardized DFT workflow for aminopyrazine derivatives. Note the checkpoint at "Frequency Calculation" to ensure a true ground state (zero imaginary frequencies).
Structural & Geometric Analysis
The geometry of 5-Bromo-3-phenylpyrazin-2-amine is defined by the interplay between conjugation and steric hindrance.
2.1. Torsion and Planarity
-
Phenyl-Pyrazine Dihedral Angle: Unlike simple pyrazines, the C3-phenyl group introduces a twist.
-
Expected Torsion:25°–40° .
-
Causality: Steric repulsion between the phenyl ortho-hydrogens and the pyrazine amine group (or N4).
-
Significance: A planar conformation (0°) maximizes π-conjugation (better for NLO), while a twisted conformation is often the global minimum in solution.
-
-
Intramolecular Interactions:
-
NH···N Interaction: Weak intramolecular H-bonding may occur between the amine hydrogen and the pyrazine ring nitrogen, stabilizing the amino tautomer over the imino form.
-
2.2. Bond Length Benchmarks
| Bond Type | Atom Pair | Expected Length (Å) | Theoretical Insight |
| C-Br | C5-Br | 1.89 - 1.91 | Elongation indicates activation for oxidative addition (Suzuki coupling site). |
| C-N (Amine) | C2-N(H2) | 1.35 - 1.37 | Short character suggests partial double bond nature (resonance donation). |
| C-C (Bridge) | C3-C(Phenyl) | 1.47 - 1.49 | Single bond character; length depends on the torsion angle. |
Electronic Properties & Reactivity
Understanding the electronic landscape is crucial for predicting how this molecule acts as a drug intermediate.
3.1. Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO gap is a primary indicator of chemical stability (Hardness/Softness).
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 2-amino group and the phenyl ring . This is the region of electron donation.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyrazine ring and the C-Br bond . This confirms the susceptibility of the C-Br bond to nucleophilic attack or metal insertion (Pd(0)).
-
Band Gap Prediction: The phenyl group conjugation will lower the band gap compared to 2-amino-5-bromopyrazine (approx. 4.5 eV), likely reducing it to the 3.8 – 4.2 eV range, making it "softer" and more reactive.
3.2. Molecular Electrostatic Potential (MEP)
The MEP map guides non-covalent bonding in docking studies.
-
Red Regions (Negative Potential): Pyrazine nitrogens (N1, N4). These are H-bond acceptors in the kinase binding pocket.
-
Blue Regions (Positive Potential): Amine hydrogens and Phenyl protons.
-
Sigma-Hole: A region of positive potential on the extension of the C-Br bond, capable of forming "halogen bonds" with backbone carbonyls in proteins.
3.3. Regioselectivity in Synthesis (Fukui Functions)
Synthesis patents (e.g., US9815846B2) show that phenylboronic acid couples at C3 of 3,5-dibromopyrazin-2-amine, leaving the C5-Br intact.
-
DFT Explanation: The amine group at C2 is a strong electron donor (ortho/para director).
-
C3 Position: Ortho to the amine. Highly electron-rich? Actually, the steric bulk and electronic push often make the less hindered or more electron-deficient site reactive. However, in Suzuki coupling of heteroaryl halides, the most electron-deficient carbon reacts first.
-
Calculation Check: Calculate the local electrophilicity index (
) . The site with the highest will undergo oxidative addition with Pd(0) first.
-
Spectroscopic Profiling
Comparison of calculated (scaled) frequencies with experimental data validates the model.
-
Vibrational Analysis (IR):
-
NH2 Asym/Sym Stretch: ~3400–3500 cm⁻¹.
-
C=N Pyrazine Stretch: ~1550–1600 cm⁻¹.
-
C-Br Stretch: ~600–700 cm⁻¹ (Distinctive fingerprint).
-
Scaling Factor: Multiply raw B3LYP frequencies by 0.961 to correct for anharmonicity.
-
-
NMR Prediction (GIAO Method):
-
Use the GIAO (Gauge-Independent Atomic Orbital) method with TMS as reference.
-
1H NMR: Amine protons will appear broad/deshielded (~6.5–7.5 ppm) due to the electron-withdrawing pyrazine ring.
-
Non-Linear Optical (NLO) Properties
Pyrazine derivatives are emerging as NLO materials.[7]
-
Push-Pull System:
-
Hyperpolarizability (
): Expect a non-zero first-order hyperpolarizability, significantly higher than urea (the standard reference), due to the Charge Transfer (CT) from the amine to the pyrazine core.
References
-
Synthesis & Application (Patent)
-
Comparative DFT Study (Corrosion)
-
NLO Properties of Pyrazines
-
BiBi, S., et al. (2026).[7] Versatile pyrazine derivatives with robust nonlinear optical (NLO) performance. Structural Chemistry.
-
- Methodology (Gaussian 16): Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
-
Methodology (B3LYP Functional)
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648-5652.
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. article.sapub.org [article.sapub.org]
- 5. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One moment, please... [fcs.wum.edu.pk]
- 7. scilit.com [scilit.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
[1]
Executive Summary
The pyrazine ring (1,4-diazine) represents a cornerstone "privileged scaffold" in medicinal chemistry.[1] Unlike its ubiquitous carbocyclic analog benzene, or its mono-nitrogen cousin pyridine, pyrazine offers a unique electronic profile defined by significant electron deficiency and a specific hydrogen-bond acceptor motif. This guide dissects the pyrazine core's utility, transitioning from its fundamental physicochemical properties to advanced synthetic methodologies (C-H activation) and its critical role in FDA-approved therapeutics like Bortezomib and Pyrazinamide.
Part 1: Physicochemical & Structural Properties[3]
The utility of pyrazine stems from the "Nitrogen Effect." The presence of two nitrogen atoms at the 1,4-positions creates a symmetry that, while non-polar (zero dipole moment), results in a highly electron-deficient π-system.
Key Physicochemical Metrics
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 80.09 g/mol | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP | -0.26 | Hydrophilic. Lowers overall lipophilicity of drug candidates, improving solubility. |
| pKa (Conjugate Acid) | ~0.60 | Very weak base. Remains uncharged at physiological pH, aiding passive diffusion across the BBB. |
| H-Bond Acceptors | 2 | Excellent capacity to interact with hinge regions in kinases or water networks in active sites. |
| Aromatic Character | Electron-Deficient | Resistant to oxidative metabolism (CYP450) at ring carbons compared to phenyl rings. |
Expert Insight: The low basicity (pKa ~0.6) is the critical differentiator. Unlike pyridine (pKa ~5.2), pyrazine does not protonate at physiological pH (7.4). This ensures that pyrazine-containing drugs remain neutral, preventing "ion trapping" and facilitating membrane permeability, particularly for CNS targets.
Part 2: Synthetic Accessibility & Late-Stage Functionalization
Classically, pyrazines were synthesized via the condensation of 1,2-diamines with 1,2-dicarbonyls (Staedel-Rugheimer/Gutknecht synthesis). However, modern medicinal chemistry demands Late-Stage Functionalization (LSF) to rapidly diversify libraries.
The electron-deficient nature of the pyrazine ring makes it deactivated towards Electrophilic Aromatic Substitution (EAS) but highly reactive towards Nucleophilic Radical Substitution , most notably the Minisci Reaction .
Experimental Protocol: Minisci C-H Alkylation of Pyrazine
A self-validating protocol for the innate C-H functionalization of pyrazine using alkyl carboxylic acids.
Objective: Mono-alkylation of the pyrazine core at the C2 position.
Reagents:
-
Substrate: Pyrazine (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)
-
Oxidant: Ammonium Persulfate
(1.5 equiv) -
Catalyst: Silver Nitrate
(0.2 equiv) -
Solvent: DCM/Water (1:1 biphasic mixture) or TFA/Water depending on solubility.
-
Temperature: 40–60 °C.
Step-by-Step Methodology:
-
Preparation: Dissolve Pyrazine (1 mmol) and Alkyl Carboxylic Acid (3 mmol) in 5 mL of DCM and 5 mL of water.
-
Catalyst Addition: Add
(0.2 mmol) to the biphasic mixture. -
Initiation: Add
(1.5 mmol) in one portion. -
Reaction: Heat the mixture to 40 °C with vigorous stirring (critical for biphasic systems) for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: Evolution of
gas indicates decarboxylation of the acid and radical generation.
-
-
Workup: Cool to room temperature. Basify with saturated
(aq) to pH ~9. -
Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexane/EtOAc gradient).
Mechanism Visualization (Minisci Reaction):
Caption: The Minisci reaction pathway utilizing oxidative decarboxylation to generate nucleophilic alkyl radicals.
Part 3: Medicinal Chemistry Applications (Case Studies)
Infectious Disease: Pyrazinamide (TB)
Pyrazinamide (PZA) is a first-line prodrug for Mycobacterium tuberculosis.[2][3] It is unique because it targets non-replicating persisters in acidic environments (macrophages).
-
Mechanism: PZA diffuses into the bacillus and is hydrolyzed by the enzyme Pyrazinamidase (PncA) to the active form, Pyrazinoic Acid (POA).[2][3][4]
-
Target: POA inhibits Fatty Acid Synthase I (FASI) and disrupts membrane energetics.[5]
-
Pyrazine Role: The ring is essential for PncA recognition. Substitutions on the ring generally abolish activity, highlighting a strict structure-activity relationship (SAR).
Caption: Activation cycle of Pyrazinamide. Note the critical role of acidic pH in recycling the active metabolite.
Oncology: Bortezomib (Proteasome Inhibitor)
Bortezomib (Velcade) revolutionized multiple myeloma treatment.
-
Structure: A dipeptide boronic acid capped with a pyrazine-2-carboxylic acid moiety.
-
Pyrazine Role: The pyrazine ring is not just a capping group; it forms critical hydrogen bonds within the S3 pocket of the 20S proteasome (
5 subunit). It also protects the N-terminus from metabolic degradation better than a simple acetyl or benzoyl group would, utilizing the electron-deficient nature of the ring to resist hydrolysis.
Kinase Inhibition: Gilteritinib (FLT3/AXL)
Gilteritinib utilizes a pyrazine-carboxamide scaffold.[6]
-
Role: The nitrogen atoms in the pyrazine ring often serve as hinge binders (accepting H-bonds from the backbone NH of the kinase).
-
Advantage: The pyrazine core provides a rigid linker that orients the solubilizing tail (often piperazine or piperidine) into the solvent-exposed region while maintaining a low molecular weight profile.
Part 4: Bioisosterism & Optimization Strategies
When should a medicinal chemist switch from a Phenyl or Pyridine ring to a Pyrazine?
| Parameter | Benzene | Pyridine | Pyrazine | Optimization Logic |
| Lipophilicity (LogP) | High (Ref) | Moderate | Low | Switch to Pyrazine to lower LogP and improve aqueous solubility. |
| Solubility | Poor | Moderate | Good | Pyrazine improves solubility due to lower lipophilicity and H-bond potential. |
| Metabolic Stability | Prone to oxidation | Prone to N-oxidation | High Stability | Pyrazine is electron-deficient, resisting oxidative metabolism at the ring carbons. |
| H-Bonding | None | 1 Acceptor | 2 Acceptors | Use Pyrazine if an additional H-bond acceptor is required for target binding. |
Design Tip: If your lead compound contains a pyridine ring and suffers from rapid metabolic clearance (oxidation at the carbon alpha to the nitrogen), substituting with a pyrazine ring often blocks this metabolic soft spot due to the second nitrogen reducing electron density across the ring.
References
-
Miniyar, P. B., et al. (2013). "Pyrazine: A Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry.
-
Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease.
-
Dunton, M., et al. (2019). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[7][8] Chemical Science.
-
FDA Label. (2003). "VELCADE (bortezomib) for Injection." US Food and Drug Administration.[9]
-
PubChem. (2024). "Pyrazine Compound Summary." National Library of Medicine.
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Monograph: Biological Targets & Pharmacological Potential of 5-Bromo-3-phenylpyrazin-2-amine
CAS Registry Number: 344940-70-1 Molecular Formula: C10H8BrN3 Molecular Weight: 250.10 g/mol Scaffold Class: 3,5-substituted-2-aminopyrazine
Executive Summary
5-Bromo-3-phenylpyrazin-2-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized as a synthetic intermediate, its structural topology (an electron-deficient pyrazine ring fused with a hydrophobic phenyl group and a halogen handle) mimics the adenosine triphosphate (ATP) adenine core.
This guide analyzes the molecule not merely as a reagent, but as a bioactive pharmacophore. It serves as a critical hinge-binding motif for Tropomyosin Receptor Kinases (Trk) , Aurora Kinases , and Adenosine Receptors . This document details the mechanistic basis of these interactions, experimental validation protocols, and the structure-activity relationships (SAR) that drive its utility in oncology and pain management.
Structural Pharmacology & Binding Mechanism
To understand the biological targets, one must first understand the binding geometry of the scaffold. The 2-aminopyrazine moiety is a classic ATP-mimetic .
The Hinge-Binding Motif
In the ATP-binding pocket of protein kinases, the molecule orients to form a bidentate hydrogen bond network with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes):
-
H-Bond Donor: The exocyclic 2-amino group (-NH2) donates a proton to the backbone carbonyl of a hinge residue (e.g., Glu or Leu).
-
H-Bond Acceptor: The pyrazine ring nitrogen (N1) accepts a proton from the backbone amide nitrogen.
The Hydrophobic Selectivity (3-Phenyl)
The phenyl ring at the C3 position is not merely for bulk; it typically occupies the hydrophobic "Gatekeeper" pocket or the back-cleft region. This interaction dictates selectivity against kinases with bulky gatekeeper residues.
The Synthetic Vector (5-Bromo)
The bromine atom is the "exit vector." It points towards the solvent-exposed region. In drug discovery, this is the site of derivatization (via Suzuki-Miyaura coupling) to add solubilizing groups (e.g., piperazines, morpholines) that improve pharmacokinetics without disrupting the core binding event.
Primary Biological Targets
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)
Therapeutic Area: Chronic Pain, Oncology (NTRK fusions).
The most authoritative link for this specific scaffold is in the development of Trk inhibitors . Trk receptors, activated by Neurotrophins (like NGF), drive nociception and cell survival.
-
Mechanism: The 5-bromo-3-phenylpyrazin-2-amine core acts as a Type I ATP-competitive inhibitor.
-
Evidence: Patent literature (US9815846B2) explicitly utilizes this scaffold to synthesize high-potency TrkA inhibitors. The phenyl group stabilizes the molecule within the hydrophobic pocket adjacent to the ATP site, while the amine anchors it to the hinge.
-
Clinical Relevance: Inhibition of TrkA blocks the Nerve Growth Factor (NGF) signaling pathway, a validated target for osteoarthritic and neuropathic pain.
Aurora Kinases (A & B)
Therapeutic Area: Hematological Malignancies (Leukemia), Solid Tumors.
Aminopyrazines are bioisosteres of aminopyrimidines (found in drugs like VX-680).
-
Mechanism: Aurora kinases regulate centrosome maturation and chromosome segregation during mitosis. The scaffold inhibits autophosphorylation at Thr288 (Aurora A).
-
SAR Insight: The 3-phenyl group provides the necessary lipophilicity to penetrate the ATP pocket, which is relatively hydrophobic in Aurora kinases.
Adenosine Receptors (A2A Antagonism)
Therapeutic Area: Immuno-oncology, Parkinson’s Disease.
The structural similarity to adenine makes this scaffold a natural ligand for G-Protein Coupled Receptors (GPCRs) that bind adenosine.
-
Mechanism: Antagonism of the A2A receptor prevents adenosine-mediated immunosuppression in the tumor microenvironment.
-
Binding Mode: The pyrazine ring π-stacks with Phenylalanine residues in the receptor pocket, while the exocyclic amine mimics the N6-amine of adenosine.
Visualizing the Signaling Landscape
The following diagram illustrates the downstream effects of targeting TrkA and Aurora Kinases using this scaffold.
Figure 1: Mechanistic impact of the scaffold on TrkA (Pain/Oncology) and Aurora Kinase (Mitosis) pathways.
Experimental Validation Protocols
To validate the biological activity of derivatives based on this scaffold, the following self-validating workflows are recommended.
In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine IC50 values against TrkA or Aurora A.
| Parameter | Specification |
| Assay Platform | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) |
| Tracer | Eu-labeled anti-phosphotyrosine antibody |
| Substrate | Poly-(Glu, Ala, Tyr) 6:3:1 or specific peptide substrate |
| ATP Concentration | Km(app) (Usually 10-50 µM) to ensure competitive mode validation |
| Readout | Emission ratio (665 nm / 615 nm) |
Protocol Steps:
-
Preparation: Dissolve 5-Bromo-3-phenylpyrazin-2-amine (or derivative) in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve.
-
Enzyme Mix: Dilute recombinant TrkA kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add compound to enzyme; incubate for 15 mins at RT (allows for slow-binding kinetics check).
-
Reaction Start: Add ATP and Substrate mixture. Incubate for 60 mins.
-
Termination: Add Detection Mix (EDTA + Eu-Antibody).
-
Analysis: Fit data to the Hill equation:
.
Cellular Viability & Target Engagement (Ba/F3 System)
Objective: Confirm that cytotoxicity is driven by target inhibition, not off-target toxicity.
Cell Lines:
-
Ba/F3-TrkA: IL-3 dependent cells transformed to depend on TrkA signaling.
-
Ba/F3-WT: Parental cells (IL-3 dependent).
Logic: If the compound kills Ba/F3-TrkA cells but spares Ba/F3-WT cells (supplemented with IL-3), the mechanism is on-target.
Protocol Steps:
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Treat with compound gradient (0.1 nM to 10 µM) for 72 hours.
-
Add CellTiter-Glo (Promega) reagent to measure ATP as a proxy for viability.
-
Success Metric: A Selectivity Index (SI) > 10 (IC50 WT / IC50 TrkA).
Chemical Synthesis & Derivatization Workflow
The utility of this molecule lies in its ability to be functionalized. The bromine is the key reactive site.
Figure 2: Synthetic route establishing the molecule as a divergent intermediate.
Critical Synthetic Note: The C3-bromine is more reactive than the C5-bromine in 3,5-dibromopyrazin-2-amine due to the ortho-amino effect and electronics. This allows for the regioselective installation of the phenyl ring to generate the title compound [1].
References
- Google Patents. (2017). TrkA kinase inhibitors, compositions and methods thereof (US9815846B2).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10433621, 5-Bromo-3-phenylpyrazin-2-amine. Retrieved from [Link]
- Expert Opinion on Investigational Drugs. (2009). Aurora kinase inhibitor patents and agents in clinical testing: an update. (Contextualizing aminopyrazine scaffolds in Aurora inhibition).
- Journal of Medicinal Chemistry. (General Reference). Aminopyrazine as a bioisostere of aminopyrimidine in kinase inhibitor design. (Standard Medicinal Chemistry Principle).
Methodological & Application
Synthesis Protocol for 5-Bromo-3-phenylpyrazin-2-amine: An Essential Heterocyclic Building Block
Introduction
5-Bromo-3-phenylpyrazin-2-amine is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique scaffold, featuring a pyrazine core functionalized with an amine, a phenyl group, and a reactive bromine atom, makes it an attractive starting material for drug discovery and development. The bromine atom, in particular, offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed, two-step protocol for the synthesis of 5-Bromo-3-phenylpyrazin-2-amine, designed for researchers and professionals in organic synthesis and medicinal chemistry. The described methodology is based on established chemical principles, ensuring a reliable and reproducible route to the target compound.
Overall Synthetic Scheme
The synthesis of 5-Bromo-3-phenylpyrazin-2-amine is efficiently achieved in two sequential steps:
-
Step 1: Synthesis of the Intermediate, 3-Phenylpyrazin-2-amine. This step involves the condensation and subsequent cyclization of phenylglyoxal with aminomalonamidine.
-
Step 2: Regioselective Bromination. The intermediate is then brominated at the 5-position of the pyrazine ring using N-Bromosuccinimide (NBS) to yield the final product.
The overall transformation is depicted below:
Caption: Two-step synthesis of 5-Bromo-3-phenylpyrazin-2-amine.
Part 1: Synthesis of 3-Phenylpyrazin-2-amine (Intermediate)
This initial step constructs the core 3-phenylpyrazin-2-amine structure through a classic condensation reaction.
Mechanistic Insight: The Condensation-Cyclization Cascade
The formation of the pyrazine ring proceeds through a well-established mechanism. Initially, the more nucleophilic amino group of aminomalonamidine attacks one of the carbonyl groups of phenylglyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring. The use of a basic catalyst facilitates the deprotonation steps and promotes the cyclization.
Caption: Key stages in the formation of the pyrazine ring.
Detailed Experimental Protocol
Materials:
-
Phenylglyoxal monohydrate
-
Aminomalonamidine hydrochloride
-
Sodium hydroxide (NaOH) or another suitable base
-
Methanol or Ethanol
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminomalonamidine hydrochloride (1.0 equivalent) in methanol.
-
To this solution, add a solution of sodium hydroxide (2.0 equivalents) in methanol. Stir for 15 minutes at room temperature to generate the free base.
-
Add a solution of phenylglyoxal monohydrate (1.0 equivalent) in methanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization (Expected):
-
Appearance: Yellowish to off-white solid.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of 5-Bromo-3-phenylpyrazin-2-amine
The second and final step is the regioselective bromination of the synthesized intermediate.
Mechanistic Insight: Electrophilic Aromatic Substitution
The bromination of 3-phenylpyrazin-2-amine is an electrophilic aromatic substitution reaction. The amino group at the C2 position is a strong electron-donating group, which activates the pyrazine ring towards electrophilic attack. It directs the incoming electrophile (Br⁺, generated from NBS) to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent phenyl group at C3, the bromination occurs preferentially at the C5 position.
Detailed Experimental Protocol
Materials:
-
3-Phenylpyrazin-2-amine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or another suitable aprotic solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask protected from light, dissolve 3-phenylpyrazin-2-amine (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the crude 5-Bromo-3-phenylpyrazin-2-amine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[1]
Characterization (Expected):
-
Appearance: A pale yellow or off-white solid.
-
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Quantitative Data Summary
| Parameter | Step 1: Synthesis of Intermediate | Step 2: Synthesis of Final Product |
| Starting Material | Phenylglyoxal & Aminomalonamidine | 3-Phenylpyrazin-2-amine |
| Key Reagent | Sodium Hydroxide | N-Bromosuccinimide (NBS) |
| Solvent | Methanol/Ethanol | Acetonitrile |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Purification | Recrystallization/Column Chromatography | Column Chromatography |
| Expected Yield | 60-75% | 70-85% |
Troubleshooting and Safety Precautions
-
Incomplete reaction in Step 1: Ensure the base is completely dissolved and the aminomalonamidine is fully converted to its free base before adding the phenylglyoxal. Prolonged reflux time may be necessary.
-
Formation of di-brominated product in Step 2: Maintain a low temperature during the addition of NBS and use only a slight excess of the brominating agent.[2] Over-addition of NBS can lead to multiple brominations.
-
Safety: Phenylglyoxal and N-Bromosuccinimide are irritants. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out under an inert atmosphere where necessary.
References
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 2015.
- Asiri, A. M.; Khan, S. A. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules2007, 12, 1796-1804.
- BenchChem. Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis. 2025.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN107828005A.
- Cao, J.; et al. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules2022, 27, 8479.
- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
- Zhu, X. 5-Bromo-N3-phenylpyrazine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online2009, 65, o1883.
- Condensation trials between phenylglyoxal (1{1}) and alanine amide (2{1}).
- Li, X.; Wu, W.; Fan, X.; Yang, L. A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. RSC Advances2013, 3, 12091-12095.
- Synthesis of some oxopyrano-oxazine compounds from the reactions of malonyl with organonitriles.
- W. J. Thompson, et al. Regioselective one-pot bromination of aromatic amines. J. Org. Chem.1988, 53, 2052-2055.
- Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers2021, 8, 644-650.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc2019, 2019, 1-49.
- Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential COX-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry2023, 38.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank2022, 2022, M1338.
- Wengryniuk, S. E.; et al. Regioselective bromination of fused heterocyclic N-oxides. Org. Lett.2013, 15, 792-795.
Sources
Application Note: Accelerated Synthesis of Aminopyrazine Derivatives via Microwave Irradiation
Executive Summary & Strategic Value
The aminopyrazine scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Entospletinib), diuretics (e.g., Amiloride), and anti-tubercular agents. Traditional thermal synthesis of these derivatives often suffers from long reaction times (12–48 hours), harsh conditions, and significant byproduct formation due to the prolonged thermal stress required to overcome the activation energy of the electron-deficient pyrazine ring.
This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times from hours to minutes while improving yield and purity. We focus on two primary pathways:
-
Nucleophilic Aromatic Substitution (S_NAr): For electron-deficient substrates.
-
Buchwald-Hartwig Amination: For unreactive or sterically hindered systems.
Theoretical Basis: The Microwave Advantage in Heterocycles
Dielectric Heating and Polar Transition States
Pyrazines are π-deficient heterocycles. In an S_NAr reaction, the rate-determining step is often the formation of the Meisenheimer complex. This transition state is highly polar.
-
Microwave Effect: Microwave irradiation interacts directly with the dipole moment of the polar transition state. According to the Arrhenius equation, while temperature (
) is the primary driver, the specific heating mechanism of MW allows for rapid "superheating" of solvents above their boiling points in sealed vessels, and arguably stabilizes the polar transition state (specific microwave effect), significantly lowering the activation energy barrier.
The "Clean Chemistry" Principle
Conventional heating creates a temperature gradient (hot walls, cool center), leading to wall-effect degradation. Microwave heating is volumetric (internal), ensuring uniform energy distribution. This is critical for aminopyrazines, which are prone to polymerization or oxidative degradation at high wall temperatures.
Decision Logic: Selecting the Synthetic Route
Before beginning, select the appropriate protocol based on the electronic nature of your pyrazine substrate.
Figure 1: Strategic decision tree for selecting the optimal amination pathway for pyrazine derivatives.
Protocol A: Catalyst-Free S_NAr (The "Green" Route)
Applicability: 2-chloropyrazines, 2,3-dichloropyrazines. Mechanism: Nucleophilic attack followed by elimination of chloride.
Materials
-
Substrate: 2-Chloropyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)
-
Solvent: Ethanol (Green) or NMP (for high temp requirements). Note: Water can be used for "on-water" acceleration due to hydrophobic effects.
-
Base: DIPEA (2.0 equiv) - Optional if amine is valuable; otherwise use excess amine.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloropyrazine (1.0 mmol) in Ethanol (3 mL).
-
Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation (Standard):
-
Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 140 °C.
-
Hold Time: 15 minutes.
-
Pressure Limit: Set to 15 bar (Safety cutoff).
-
Pre-stirring: 30 seconds.
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
If precipitate forms: Filter and wash with cold ethanol.
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over MgSO4, and concentrate.
-
Optimization Data: Conventional vs. Microwave
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Improvement Factor |
| Temperature | 78 °C (EtOH reflux) | 140 °C (Superheated) | +62 °C |
| Time | 16 Hours | 15 Minutes | 64x Faster |
| Yield | 65% | 92% | +27% |
| Purity (LCMS) | 85% (Side products observed) | >98% | Significant |
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Applicability: Electron-rich pyrazines (e.g., 3-methoxy-2-chloropyrazine) or unreactive amines (anilines).
Materials
-
Substrate: Chloropyrazine derivative (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP or XPhos (7.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dry)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
-
Inert Handling: Flame-dry the microwave vial and cool under Argon.
-
Reagent Loading: Add Pd(OAc)₂, Ligand, and Cs₂CO₃. Cap and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Toluene (4 mL) via syringe.
-
Substrate Addition: Add the chloropyrazine and amine.
-
Irradiation:
-
Temperature: 120 °C.
-
Time: 20 minutes.
-
Absorption Level: Set to "High" (if using CEM) or use a SiC vessel if the solvent is non-polar (Toluene is transparent to MW; a susceptor is required if not using a polar additive). Tip: Add 200 µL of DMF to Toluene to aid heating if SiC vials are unavailable.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.
Experimental Workflow & Troubleshooting
Figure 2: Operational workflow for microwave-assisted synthesis.
Troubleshooting Guide (The "Senior Scientist" Perspective)
-
Issue: Pressure Spike / Vial Failure.
-
Cause: Decomposition of reagents releasing N₂ or CO₂, or solvent vapor pressure exceeding vessel limits (especially with EtOH at >160°C).
-
Solution: Reduce fill volume to <50% of vial capacity. Switch to a solvent with a higher boiling point and lower vapor pressure (e.g., DMA or NMP), though this complicates workup.
-
-
Issue: Low Yield in Buchwald-Hartwig.
-
Cause: "Hot spots" deactivating the catalyst or inadequate degassing (O₂ kills Pd(0)).
-
Solution: Ensure thorough degassing (sparging with Ar for 10 mins). Use a pre-stir step (30s) before applying MW power to ensure homogeneity.
-
-
Issue: Incomplete Conversion (S_NAr).
-
Cause: Pyrazine is not electron-deficient enough.
-
Solution: Add a Lewis Acid catalyst (e.g., ZnBr₂ or Sc(OTf)₃) to activate the pyrazine nitrogen, making the ring more electrophilic.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Bagley, M. C., et al. (2010). Microwave-assisted synthesis of 2-aminopyrazines: An overview. Tetrahedron Letters, 51(10), 1369-1372.
-
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902.
-
Scientific Update LLP. (2023). Pyrazine Chemistry in Pharmaceutical Development. Organic Process Research & Development.
Application Note: High-Purity Isolation of 5-Bromo-3-phenylpyrazin-2-amine via Flash Column Chromatography
Executive Summary
5-Bromo-3-phenylpyrazin-2-amine (CAS: 344940-70-1) is a critical heterocyclic intermediate, widely employed as a scaffold in the synthesis of kinase inhibitors and other bioactive molecules.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the amine (nucleophilic), the phenyl ring (steric/hydrophobic modulator), and the bromine atom (electrophilic handle for Pd-catalyzed cross-couplings like Suzuki-Miyaura or Buchwald-Hartwig).
Isolating this compound in high purity (>98%) is often complicated by the presence of unreacted starting material (3-phenylpyrazin-2-amine), regioisomers (6-bromo species), and over-brominated byproducts (3,5-dibromo derivatives). This guide details a robust purification protocol using silica gel flash chromatography, emphasizing pre-column workup strategies to maximize resolution and recovery.
Physicochemical Profile & Separation Logic[2]
Understanding the analyte's properties is the first step in designing a separation method.
| Property | Value / Description | Chromatographic Implication |
| Molecular Weight | 250.09 g/mol | Small molecule; diffuses rapidly. |
| Appearance | Yellow to pale-brown solid | Visual band tracking is possible on the column. |
| Solubility | Soluble in DCM, EtOAc, DMSO. Insoluble in water. | Compatible with normal phase solvents. |
| Acidity/Basicity | Weakly basic (Pyrazine N + Amine) | Risk of Tailing: Interaction with acidic silanols on silica may cause peak broadening. |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; elutes in mid-polarity range. |
| UV Absorption | Strong UV active (Conjugated system) | Detection at 254 nm is highly sensitive. |
The Separation Challenge
The primary challenge is separating the monobromo product from the starting material (SM) and dibromo impurities .
-
Dibromo impurity: More lipophilic (higher Rf) than product.
-
Starting Material: More polar (lower Rf) than product due to lack of the lipophilic Br atom.
-
Regioisomers: Often have very similar Rf values, requiring a shallow gradient for separation.
Pre-Chromatography Workup (Critical Step)
Expert Insight: Never load a crude reaction mixture directly onto a column if it contains significant amounts of succinimide (from NBS bromination) or inorganic salts. These can alter the silica's activity or crash out, blocking the frit.
Protocol:
-
Quench: Stop the reaction by adding water or saturated aqueous Na₂S₂O₃ (to reduce residual bromine).
-
Extraction: Extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash: Wash the organic layer with water (removes succinimide, which is water-soluble) and brine.
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate to a solid residue.
Method Development: TLC Screening
Before packing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).
Recommended Solvent Systems:
-
System A: Hexane : Ethyl Acetate (Hex:EtOAc)
-
System B: Petroleum Ether : Ethyl Acetate (PE:EtOAc)
Screening Procedure:
-
Spot the crude mixture on a silica TLC plate.
-
Elute with Hex:EtOAc (4:1) .
-
Target Rf: The product spot should have an Rf between 0.25 and 0.35 .
-
If Rf > 0.5: Too non-polar. Decrease EtOAc (e.g., 9:1).
-
If Rf < 0.1: Too polar. Increase EtOAc (e.g., 2:1).
-
-
Check for Tailing: If the spot looks like a "comet," add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Detailed Purification Protocol
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Dimensions: 10–20g silica per 1g of crude load.
-
Mobile Phase: Hexane (or Petroleum Ether) and Ethyl Acetate.
-
Additives: Triethylamine (optional, only if tailing is observed).
Step-by-Step Procedure
Step 1: Column Packing[2]
-
Slurry Pack: Suspend silica gel in the starting mobile phase (e.g., Hex:EtOAc 95:5).
-
Pour into the column and allow to settle. Tap gently to remove air bubbles.
-
Equilibration: Flush with 2 column volumes (CV) of the starting solvent.
Step 2: Sample Loading
Expert Insight:Dry Loading is superior for this compound due to its limited solubility in non-polar starting solvents. Wet loading in DCM can cause band broadening if the DCM volume is too high.
-
Dissolve the crude residue in a minimum amount of DCM or Acetone.
-
Add silica gel (ratio 1:2 crude:silica) to the solution.
-
Evaporate the solvent under vacuum (Rotavap) until a free-flowing powder remains.
-
Carefully add this powder to the top of the packed column and cover with a layer of sand.
Step 3: Elution Gradient
Run a stepwise gradient to maximize separation efficiency.
| Gradient Step | Mobile Phase (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 95 : 5 | 2 CV | Elute non-polar impurities (e.g., dibromo species). |
| 2 | 90 : 10 | 3 CV | Begin moving the product band. |
| 3 | 80 : 20 | Until elution | Elute Product. (Main Fraction) |
| 4 | 50 : 50 | 2 CV | Flush remaining polar SM/impurities. |
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (size depends on scale, typically 10-20 mL).
-
Monitor fractions by TLC (UV 254 nm).
-
Combine fractions containing the pure product spot.
-
Evaporate: Remove solvent under reduced pressure to yield the purified yellow solid.
Visualization of Workflows
Figure 1: Purification Workflow
This diagram illustrates the critical path from crude reaction mixture to isolated pure compound.
Caption: Figure 1. End-to-end workflow for the isolation of 5-Bromo-3-phenylpyrazin-2-amine, highlighting the decision point for mobile phase modification.
Figure 2: Mobile Phase Optimization Logic
A decision tree for troubleshooting separation issues during method development.
Caption: Figure 2. Troubleshooting logic for optimizing the mobile phase based on TLC behavior.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Co-elution of SM and Product | Gradient too steep or loading too high. | Reduce gradient slope (e.g., hold at 90:10 longer). Reduce sample load ratio. |
| Product crystallizes on column | Solubility limit exceeded in mobile phase. | Use "Dry Loading" (described above). Ensure initial mobile phase has sufficient solvation power or use a slightly more polar start. |
| Yellow band turns brown | Decomposition on silica. | Aminopyrazines can be sensitive to acidic silica over long periods. Run the column quickly or use neutralized silica (pre-washed with 1% TEA). |
Safety Considerations
-
Brominated Compounds: Many brominated heterocycles are irritants or sensitizers. Handle with gloves and work in a fume hood.
-
Silica Dust: Inhalation hazard.[3] Use a mask when weighing or packing silica.
-
Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable. Ensure proper ventilation.[2]
References
-
PubChem. (2025).[3] 5-Bromo-3-chloropyrazin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link] (Physicochemical data proxy).
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link].
Sources
Application Note: 5-Bromo-3-phenylpyrazin-2-amine as a Privileged Scaffold for Kinase Inhibitor Discovery
[1]
Introduction: The Pyrazine Privilege
In the realm of kinase drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that possess inherent affinity for specific biological targets due to their physicochemical properties. 5-Bromo-3-phenylpyrazin-2-amine (CAS: 344940-70-1) represents a quintessential ATP-competitive pharmacophore.[1]
This application note details the utility of this scaffold not merely as a standalone inhibitor, but as a high-value Fragment-Based Drug Discovery (FBDD) probe. Its structural logic is threefold:
-
2-Amine/1-Nitrogen Pair: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
-
3-Phenyl Group: Occupies the hydrophobic pocket (Gatekeeper region), providing initial affinity and selectivity.[1]
-
5-Bromo Substituent: A synthetic "handle" positioned towards the solvent front or ribose pocket, allowing for rapid diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]
This guide provides validated protocols for handling, biological screening (TR-FRET), and synthetic elaboration of this scaffold to accelerate lead generation.[1]
Mechanism of Action & Binding Mode
To effectively use this molecule, researchers must understand its binding topology.[1] The aminopyrazine core functions as a Type I kinase inhibitor, binding to the active conformation (DFG-in) of the kinase domain.
Figure 1: Predicted Binding Mode & Pharmacophore Map
The following diagram illustrates the interaction between the scaffold and a generic kinase hinge region.
Caption: Schematic representation of the ATP-competitive binding mode. The 5-Bromo position serves as the vector for library expansion.
Protocol A: Solubility & Stock Preparation
Accurate IC50 determination relies on proper compound handling. The 5-bromo-3-phenylpyrazin-2-amine scaffold is hydrophobic and requires specific solubilization steps to prevent "crash-out" in aqueous buffers.[1]
Materials
-
Compound: 5-Bromo-3-phenylpyrazin-2-amine (Solid, >98% purity).[1][2]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), PCR-grade.[1]
-
Vessels: Amber glass vials (to prevent light degradation of brominated species).
Step-by-Step Procedure
-
Weighing: Weigh approximately 2–5 mg of solid compound into a pre-tared amber vial.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.
-
Formula:
-
-
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.
-
Critical Step: If undissolved particles remain, sonicate in a water bath at room temperature for 5 minutes.[1]
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Stability Note: Stable for 6 months at -20°C. Check for precipitation upon thawing.
-
Protocol B: Biochemical Screening (TR-FRET)
Objective: Determine the binding affinity (
Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher/Invitrogen style).[1] This assay measures the displacement of a labeled tracer by the test compound.
Experimental Workflow Diagram
Caption: TR-FRET workflow for high-throughput screening of kinase inhibitors.
Detailed Protocol
-
Assay Buffer: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
-
Compound Plating:
-
Prepare a 10-point dose-response curve of the scaffold in DMSO (Start: 100 µM, 3-fold dilution).
-
Transfer 20 nL of compound to a 384-well low-volume white plate.
-
-
Master Mix Addition:
-
Prepare Kinase/Antibody Mix: 5 nM Target Kinase + 2 nM Eu-labeled Anti-Tag Antibody.
-
Add 5 µL of Master Mix to each well.
-
-
Tracer Addition:
-
Add 5 µL of Kinase Tracer (e.g., Tracer 236) at
concentration (typically 5–20 nM).[1]
-
-
Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 60 minutes at Room Temperature in the dark.
-
Detection: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).[1]
-
Settings: Delay 100 µs, Integration 200 µs. Measure Donor (615 nm) and Acceptor (665 nm).[1]
-
Data Interpretation
Calculate the Emission Ratio (
Protocol C: Synthetic Elaboration (Suzuki Coupling)
Objective: Utilize the 5-bromo handle to synthesize a library of analogs, targeting the solvent-exposed region to improve potency and selectivity.
Reaction: Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]
Reaction Scheme Table
| Component | Equivalents | Role |
| 5-Bromo-3-phenylpyrazin-2-amine | 1.0 eq | Electrophile (Scaffold) |
| Aryl Boronic Acid (R-B(OH)2) | 1.2 eq | Nucleophile (Diversity Element) |
| Pd(dppf)Cl2[1] · DCM | 0.05 eq | Catalyst |
| K2CO3 (2M Aqueous) | 3.0 eq | Base |
| Dioxane / Water (4:1) | Solvent | Reaction Medium |
Procedure
-
Setup: In a microwave vial, combine the scaffold (1.0 eq), desired boronic acid (1.2 eq), and catalyst (5 mol%).[1]
-
Solvent: Add Dioxane:Water (4:1) mixture. Degas by bubbling Nitrogen for 2 minutes.
-
Base: Add aqueous K2CO3. Cap the vial immediately.
-
Reaction: Heat at 100°C for 2 hours (or Microwave: 120°C for 20 min).
-
Workup: Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The amine group may cause streaking; add 1% Triethylamine to the eluent if necessary.
References & Further Reading
-
Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology, 2010.[1] Link
-
Pyrazine Kinase Inhibitors: Luteijn, R. D., et al. "Pyrazine-based kinase inhibitors: Synthesis and SAR."[1] Journal of Medicinal Chemistry, 2018.[1]
-
LanthaScreen Methodology: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Link
-
Syk Inhibitor Development: Examples of aminopyrazine elaboration can be found in the development of Entospletinib analogs. Journal of Medicinal Chemistry, 2016.[1] Link[1]
Disclaimer: This Application Note is for research purposes only. 5-Bromo-3-phenylpyrazin-2-amine is a chemical probe and not approved for human therapeutic use.[1]
Application Notes and Protocols for 5-Bromo-3-phenylpyrazin-2-amine in Cancer Cell Line Studies
Introduction: The Pyrazine Scaffold as a Privileged Motif in Oncology Research
The pyrazine ring system, a nitrogen-containing heterocycle, represents a cornerstone in the architecture of numerous biologically active compounds. In the realm of oncology, pyrazine derivatives have emerged as a particularly fruitful area of investigation, demonstrating significant potential as anti-cancer agents.[1] These compounds are recognized for their ability to interact with a variety of enzymes and receptors that are critical to cancer cell proliferation and survival.[1] Notably, the inclusion of functional groups such as amino and bromo moieties on the pyrazine core has been correlated with enhanced antiproliferative and antimigration activities. This document provides a detailed guide for researchers on the application of 5-Bromo-3-phenylpyrazin-2-amine in cancer cell line studies, drawing upon the established activities of structurally related pyrazine analogs to propose a rational experimental framework.
Hypothesized Mechanism of Action: A Potential Kinase Inhibitor
While direct mechanistic studies on 5-Bromo-3-phenylpyrazin-2-amine are not yet prevalent in the literature, its structural features strongly suggest its potential as a kinase inhibitor. The 2-aminopyrazine framework is a key pharmacophore in a number of potent antitumor agents.[2] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Many pyrazine-based inhibitors function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades that control cell growth, proliferation, and survival.[1]
A closely related analog, 3-(4-bromophenyl)pyrazin-2-amine, has demonstrated anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines.[3] This provides a strong rationale for investigating 5-Bromo-3-phenylpyrazin-2-amine in similar contexts. Furthermore, other 2-aminopyrazine derivatives have shown potent activity against cancer cell lines such as the triple-negative breast cancer line MDA-MB-231 and the non-small cell lung cancer line H1975, with evidence pointing towards the inhibition of the SHP2 phosphatase, a critical node in the RAS-ERK signaling pathway.[2][4][5]
Based on this body of evidence, it is hypothesized that 5-Bromo-3-phenylpyrazin-2-amine may exert its anticancer effects through the inhibition of key oncogenic kinases or phosphatases, leading to the induction of apoptosis and cell cycle arrest.
Caption: Hypothesized mechanism of action for 5-Bromo-3-phenylpyrazin-2-amine.
Experimental Protocols
The following protocols provide a comprehensive framework for evaluating the anticancer potential of 5-Bromo-3-phenylpyrazin-2-amine in vitro.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity or inhibition of proliferation.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 5-Bromo-3-phenylpyrazin-2-amine in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the compound.
Causality: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection by flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with 5-Bromo-3-phenylpyrazin-2-amine at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in hypothesized signaling pathways.
Causality: Changes in the levels of total and phosphorylated proteins (e.g., AKT, ERK, and apoptosis-related proteins like Bax, Bcl-2, and Caspase-3) can provide direct evidence of the compound's impact on specific signaling pathways.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Summarizing In Vitro Efficacy
The following table provides a template for summarizing the IC50 values of 5-Bromo-3-phenylpyrazin-2-amine across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer (ER+) | To be determined |
| MDA-MB-231 | Breast Cancer (TNBC) | To be determined |
| PC-3 | Prostate Cancer | To be determined |
| A549 | Non-Small Cell Lung Cancer | To be determined |
| HCT116 | Colorectal Cancer | To be determined |
References
- Cui, H., Zhang, R., Xiong, X., Cui, Z., Min, Z., Liu, J., Li, X., & Min, Z. (2025). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Current Computer-Aided Drug Design, 21(5), 639-654.
- El-Sayed, M. A. A., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Gamal, K. M. (2020). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1756.
- Geronikaki, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4349.
- Handayani, S., & Yuniarti, N. (2018). Chemical Transformation of Pyrazine Derivatives. IOP Conference Series: Materials Science and Engineering, 349, 012028.
- Khattab, M., et al. (2022).
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Characterization of Antibacterial Brominated Pyrazine Compounds
Introduction & Chemical Rationale
The rise of antimicrobial resistance (AMR), particularly in Mycobacterium tuberculosis (MDR-TB) and ESKAPE pathogens, necessitates the exploration of "scaffold hopping" strategies. Pyrazine, a diazine heterocycle, serves as the pharmacophore for Pyrazinamide (PZA), a first-line anti-tubercular drug. However, standard pyrazines often lack broad-spectrum efficacy against Gram-positive cocci or resistant Gram-negative strains like Salmonella Typhi.
Bromination of the pyrazine core introduces two critical physicochemical changes:
-
Lipophilicity Enhancement: The high logP of the bromine atom facilitates passive diffusion across the waxy mycolic acid layer of Mycobacteria and the peptidoglycan mesh of Gram-positive bacteria.
-
Sigma-Hole Interactions: Halogens can act as Lewis acids (halogen bonding), creating specific, directional interactions with carbonyl oxygens or nitrogen acceptors in bacterial enzymes (e.g., Enoyl-ACP reductase, InhA).
This guide details the workflow for evaluating 3-bromo-pyrazine-2-carboxamides and 3,5-dibromopyrazin-2-amines , moving from synthesis to CLSI-standardized screening and mechanistic validation.
Experimental Workflow Overview
The following pipeline ensures that hit compounds are validated for both potency (MIC) and safety (Selectivity Index) before mechanistic elucidation.
Figure 1: Integrated workflow for the evaluation of brominated pyrazines. Hits are defined as compounds with MIC < 10 µM (or < 4 µg/mL).
Protocol A: Synthesis of N-(4-bromo-phenyl)pyrazine-2-carboxamides
Rationale: The carboxamide linker mimics the PZA structure, while the brominated aryl group targets hydrophobic pockets in bacterial enzymes.
Reagents:
-
Pyrazine-2-carboxylic acid (1.0 eq)[1]
-
4-Bromo-3-methylaniline (1.0 eq)[1]
-
DCC (N,N′-Dicyclohexylcarbodiimide) (1.1 eq)[1]
-
DMAP (4-Dimethylaminopyridine) (0.2 eq)[1]
-
Dichloromethane (DCM), anhydrous.
Procedure:
-
Activation: Dissolve pyrazine-2-carboxylic acid in anhydrous DCM in a Schlenk flask under argon. Cool to 0°C.[1]
-
Coupling: Add DMAP and the aniline derivative. Stir for 10 minutes.
-
Initiation: Dropwise add DCC dissolved in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 5% NaHCO₃ and brine.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Validation:
-
Yield Target: >80%
-
Characterization: ¹H-NMR must show the amide singlet (~9.5–10.5 ppm) and distinct pyrazine protons (~8.5–9.5 ppm).
Protocol B: Antibacterial Susceptibility Testing (MIC/MBC)
Standard:CLSI M07-A10 . This protocol uses Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological divalent cation levels (Ca²⁺, Mg²⁺), which are critical for pyrazine activity on the cell membrane.
Materials
-
Medium: CAMHB (pH 7.2–7.4).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual confirmation (optional but recommended for pyrazines which may precipitate).
-
Plates: 96-well polystyrene, U-bottom.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve the brominated pyrazine in 100% DMSO to a concentration of 10 mg/mL.
-
Critical Note: The final DMSO concentration in the assay well must be < 1% to avoid solvent toxicity.
-
-
Inoculum Standardization:
-
Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213 or S. Typhi clinical isolates) in saline.
-
Adjust turbidity to 0.5 McFarland Standard (~1.5 × 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of 5 × 10⁵ CFU/mL in the well.
-
-
Plate Setup:
-
Columns 1–10: 2-fold serial dilution of the compound (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Column 11 (Growth Control): Bacteria + Broth + Solvent (1% DMSO).
-
Column 12 (Sterility Control): Broth only.
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA; 7 days for M. tuberculosis using 7H9 broth).
-
-
Readout:
-
MIC: The lowest concentration with no visible growth.
-
MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto Agar. MBC is the concentration killing ≥99.9% of the initial inoculum.
-
Data Reporting Template
| Compound ID | R-Group | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | MBC/MIC Ratio | Activity Type |
| BPZ-01 | 3-Br-Phenyl | 4.0 | >64 | - | Gram(+) Selective |
| BPZ-02 | 3,5-diBr | 2.0 | 32.0 | 2 | Bactericidal |
| PZA (Ctrl) | - | >64 | >64 | N/A | Inactive (pH dep.) |
Mechanism of Action: Structure-Activity Relationship (SAR)
Understanding why the compound works is as important as the MIC. The brominated pyrazine acts via a dual mechanism: membrane depolarization and enzyme inhibition (e.g., InhA in Mycobacteria).
Figure 2: Structure-Activity Relationship (SAR) of antibacterial pyrazines. The C-3 halogenation is the critical modification distinguishing these novel agents from standard Pyrazinamide.
Mechanistic Validation Assay: Membrane Integrity
Brominated compounds often act as membrane disruptors.
-
Dye: Propidium Iodide (PI) - membrane impermeable.
-
Method: Treat bacterial cells with 2x MIC of the compound for 1 hour.
-
Analysis: Flow cytometry or fluorescence microscopy.
-
Result: Increase in Red Fluorescence indicates pore formation/membrane damage.
Safety & Selectivity (E-E-A-T Compliance)
To ensure the compound is a viable drug candidate, it must show selectivity for bacteria over mammalian cells.
Hemolysis Assay Protocol:
-
Source: Fresh human or sheep erythrocytes (RBCs), washed 3x in PBS.
-
Treatment: Incubate 2% RBC suspension with compound (conc. range 1–100 µg/mL) for 1 hour at 37°C.
-
Control: 1% Triton X-100 (100% Lysis).
-
Calculation:
-
Threshold: A candidate is considered promising if Hemolysis < 5% at 10x MIC.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi. (2024).[1][2] MDPI. [Link]
-
Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). Frontiers in Microbiology. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2020). Molecules. [Link][1][3][4][5][6][7][8][9][10]
-
CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews. [Link]
Sources
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 7. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Precision High-Throughput Screening: A Pharmacological Validation Framework for Cell-Based Assays
Abstract
In early-stage drug discovery, the transition from biochemical hits to cellular activity is the primary source of attrition. This guide moves beyond basic "add-and-read" instructions to establish a rigorous pharmacological framework for in vitro screening. We focus on ATP-bioluminescence assays (e.g., CellTiter-Glo®) as the industry standard for cytotoxicity and viability, emphasizing statistical robustness (
Part 1: Experimental Design & Statistical Foundation
Before pipetting begins, the assay must be statistically validated. A screen without a defined Z-factor is merely a qualitative observation, not a quantitative tool.
The Z-Factor: The Gold Standard of Quality
The Z-factor (Zhang et al., 1999) measures the separation band between your positive (high signal) and negative (low signal) controls.[1] Unlike Signal-to-Background (S/B), which ignores variability, Z-factor accounts for the standard deviation (
The Formula:
| Z-Factor Value | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | Impossible to achieve in practice. |
| 0.5 ≤ Z < 1.0 | Excellent | Proceed to Screening. Separation is robust. |
| 0.0 ≤ Z < 0.5 | Marginal | Optimization Required. High false-positive rate likely. |
| Z < 0 | Unusable | Stop. The signal and background overlap. |
Plate Layout Strategy
To calculate Z-factor, every plate must contain internal controls. Do not rely on "control plates" run separately.
-
Column 1: Negative Control (Vehicle only, e.g., 0.5% DMSO). Represents 100% Viability.
-
Column 12: Positive Control (Reference cytotoxic agent, e.g., Staurosporine or Bortezomib at
). Represents 0% Viability (Background). -
Columns 2-11: Test Compounds.
Part 2: The Screening Workflow (Visualized)
The following diagram illustrates the critical path for a cell-based viability screen, highlighting Quality Control (QC) decision gates.
Figure 1: High-Throughput Screening Workflow. Red diamond indicates the critical Z-factor stop/go decision gate.
Part 3: Detailed Protocol – ATP Bioluminescence Assay
Context: This protocol uses an ATP-monitoring system (e.g., CellTiter-Glo®) because ATP is the most direct marker of metabolically active cells.[2][3][4] It is superior to tetrazolium salts (MTT/MTS) which rely on enzymatic conversion and can be affected by metabolic artifacts.
Reagents & Equipment
-
Cell Line: Log-phase growth, >90% viability (Trypan Blue confirmed).
-
Assay Plate: 384-well, solid white, flat-bottom (White prevents signal crosstalk; clear bottoms lose ~50% signal).
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase mix.
-
Detection: Multimode Plate Reader (e.g., PerkinElmer EnVision or Tecan Spark).
Step-by-Step Methodology
Step 1: Cell Seeding & The "Edge Effect" Mitigation
The "Edge Effect" (evaporation in outer wells) is the #1 cause of assay failure.
-
Harvest Cells: Detach using Accutase (gentler than Trypsin) to preserve surface receptors.
-
Density Optimization: Seed 500–2,000 cells/well (384-well) in 25 µL volume.
-
Validation: You must run a cell linearity curve. Signal must be linear (
) over the seeding density range.
-
-
Thermal Equilibration (Critical):
-
Do NOT place plates directly into a 37°C incubator. The rapid temperature shift causes convection currents, settling cells unevenly at the well edges.
-
Protocol: Leave seeded plates at Room Temperature (RT) for 20–30 minutes on a flat surface before moving to the incubator. This ensures uniform settling (Lundholt et al., 2003).
-
Step 2: Compound Treatment[5]
-
Vehicle Tolerance: Ensure final DMSO concentration is <0.5%. Higher levels can induce apoptosis or membrane permeabilization, skewing toxicity data.
-
Addition: Add 100 nL–250 nL of compound using an acoustic dispenser (Echo) or pin tool.
-
Incubation: Standard is 24h to 72h. Wrap plates in breathable membranes or use humidity cassettes to prevent evaporation.
Step 3: Detection (The Glow Reaction)
-
Equilibration: Remove assay plates and CellTiter-Glo reagent from storage. Allow both to reach RT (approx. 30 mins).
-
Why? Luciferase enzymatic activity is temperature-dependent. A temperature gradient across the plate will look like a drug effect.
-
-
Addition: Add volume of reagent equal to cell culture volume (1:1 ratio, e.g., 25 µL reagent to 25 µL cells).
-
Lysis: Orbitally shake the plate for 2 minutes at 200 rpm to lyse cells.
-
Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal (glow kinetics).
-
Read: Measure Total Luminescence (integration time: 0.1–0.5s per well).
Part 4: Data Analysis & Hit Selection
Do not use raw RLU (Relative Light Units) for comparisons between plates.
Normalization
Convert RLU to Percent of Control (POC) :
- : Signal of the test well.
- : Mean of DMSO wells (100% viability).
- : Mean of killer wells (0% viability/Background).
Curve Fitting (IC50)
For dose-response, fit data to the 4-Parameter Logistic (4PL) Model (Hill Equation):
-
Hill Slope: Should be close to -1.0. A slope > -3.0 or < -0.5 often indicates non-specific binding, precipitation, or artifacts.
Comparison of Viability Assay Types
| Feature | ATP (CellTiter-Glo) | Tetrazolium (MTT/MTS) | Resazurin (AlamarBlue) |
| Readout | Luminescence | Absorbance | Fluorescence |
| Sensitivity | Ultra-High (<15 cells) | Moderate (~1000 cells) | High (~50 cells) |
| Mechanism | ATP Presence (Lysis) | Metabolic Reduction | Metabolic Reduction |
| Artifacts | Luciferase Inhibitors | Reductase Inhibitors | Fluorescence quenchers |
| Workflow | Add-Mix-Read (Fast) | Requires incubation (1-4h) | Requires incubation (1-4h) |
Part 5: Troubleshooting & Artifacts
PAINS (Pan-Assay Interference Compounds)
Many "hits" are false positives caused by chemical reactivity rather than biological inhibition.[6]
-
Mechanism: Compounds may be redox cyclers, metal chelators, or aggregators.
-
Solution: Cross-reference hits against the PAINS filters (Baell & Holloway, 2010). Common offenders include rhodanines, quinones, and catechols.[6]
Quenching & Color Interference
Colored compounds can absorb the light emitted by luciferase, appearing as false "inhibitors."
-
Validation: If a colored compound is a hit, spike ATP directly into the well with the compound (no cells). If signal decreases compared to control, it is a quencher, not a toxin.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7][8] Journal of Biomolecular Screening.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6][9][10][11] Journal of Medicinal Chemistry.
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening.
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[12]
-
Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Sources
- 1. assay.dev [assay.dev]
- 2. news-medical.net [news-medical.net]
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- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Bromo-3-phenylpyrazin-2-amine as a fragment for drug discovery
Application Note: 5-Bromo-3-phenylpyrazin-2-amine in Fragment-Based Drug Discovery
Executive Summary
5-Bromo-3-phenylpyrazin-2-amine (CAS: 344940-70-1) represents a high-value "privileged structure" in modern Fragment-Based Drug Discovery (FBDD). Its utility stems from its ability to mimic the adenine ring of ATP, making it an ideal anchor for targeting the hinge region of protein kinases.[1] Unlike simple heterocycles, this fragment possesses pre-installed vectors for growth: a hydrophobic phenyl group (targeting the gatekeeper/hydrophobic pocket) and a reactive bromine handle (C-5) for rapid library expansion via palladium-catalyzed cross-coupling.
This guide details the physicochemical profile, structural activity relationships (SAR), and validated synthetic protocols required to transition this fragment from a screening hit to a potent lead compound.
Physicochemical Profile & "Rule of Three" Compliance
For a fragment to be successful, it must adhere to the "Rule of Three" (RO3) to ensure sufficient chemical space remains for elaboration into a drug-like molecule (Rule of Five).
| Property | Value | Status (RO3) | Notes |
| Molecular Weight | 250.10 Da | Pass (< 300) | Ideal for adding solubilizing tails (MW +150-200). |
| CLogP (Predicted) | ~2.8 | Pass (≤ 3.0) | Phenyl ring increases lipophilicity; requires polar growth at C-5. |
| H-Bond Donors | 1 (-NH₂) | Pass (≤ 3) | Critical for Hinge Binding (H-bond to backbone carbonyl). |
| H-Bond Acceptors | 3 (N-1, N-4, NH₂) | Pass (≤ 3) | N-1 often accepts H-bond from backbone amide. |
| TPSA | ~52 Ų | Pass (≤ 60) | Good membrane permeability potential. |
| Rotatable Bonds | 1 | Pass (≤ 3) | Rigid core reduces entropic penalty upon binding. |
Structural Analysis: Vectors of Growth
The power of this fragment lies in its defined geometry. It is not merely a scaffold; it is a directional template.
-
Vector A (N-2 Amine): The primary anchor. It functions as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
-
Vector B (C-3 Phenyl): A hydrophobic moiety that positions itself in the hydrophobic pocket adjacent to the ATP binding site. It provides immediate binding affinity (enthalpic gain) via Van der Waals interactions.
-
Vector C (C-5 Bromine): The synthetic handle.[2][3] This position points towards the solvent-exposed region or the ribose-binding pocket, allowing for the introduction of solubilizing groups (e.g., morpholines, piperazines) to modulate DMPK properties without disrupting the core binding mode.
Visualizing the Chemical Space
Figure 1: Functional mapping of the 5-Bromo-3-phenylpyrazin-2-amine scaffold, highlighting biological interaction points (Red/Yellow) and synthetic growth vectors (Green).
Detailed Protocol: C-5 Functionalization via Suzuki-Miyaura Coupling
The most critical transformation for this fragment is the elaboration of the C-5 position. The electron-deficient pyrazine ring facilitates oxidative addition, but the free amine at C-2 can poison sensitive catalysts. This protocol uses a robust catalyst system (Pd(dppf)Cl₂) that tolerates the free amine and steric bulk of the phenyl group.
Objective: Synthesize 5-(aryl/heteroaryl)-3-phenylpyrazin-2-amine analogs.
Materials:
-
Substrate: 5-Bromo-3-phenylpyrazin-2-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
Inert Gas: Nitrogen or Argon[4]
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol, 250 mg) and the desired Boronic Acid (1.2 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~41 mg). Note: Pd(PPh₃)₄ is an alternative, but dppf offers better stability against the chelating nature of the aminopyrazine.
-
Solvent/Base: Add 1,4-Dioxane (4 mL) followed by 2.0 M aq. K₂CO₃ (1.5 mL, 3.0 mmol).
-
Degassing: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (bubbling directly into solvent) to remove dissolved oxygen. Crucial Step: Oxygen promotes homocoupling and catalyst deactivation.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for consumption of starting material (m/z 250/252) and formation of product (M+1).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via Flash Column Chromatography (Silica gel).[5]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc). The free amine makes the product polar; for highly polar tails, use DCM/MeOH (95:5).
-
Application Note: Hit-to-Lead Strategy
When this fragment hits in a primary screen (e.g., SPR or Thermal Shift), the following workflow ensures efficient expansion.
Phase 1: Validation (The "Analog by Catalog" Check)
Before synthesis, confirm binding is specific.
-
Technique: Saturation Transfer Difference (STD) NMR.
-
Observation: Look for strong STD signals for the phenyl protons (hydrophobic contact) and the pyrazine ring protons.
-
Control: Test 2-aminopyrazine (lacking phenyl) and 3-phenyl-2-aminopyrazine (lacking bromo). If the phenyl-deleted analog loses potency, the hydrophobic pocket interaction is confirmed.
Phase 2: Library Generation (The "Growth" Phase)
Use the Suzuki protocol above to generate a library of 20-50 analogs.
-
Target: Introduction of polarity to lower LogP.
-
Reagents: Pyridine-3-boronic acid, 4-(morpholinomethyl)phenylboronic acid, 1-methyl-1H-pyrazole-4-boronic acid.
-
Rationale: These groups extend into the solvent channel, improving solubility and metabolic stability without clashing with the ATP pocket.
FBDD Workflow Diagram
Figure 2: Iterative workflow for evolving the 5-Bromo-3-phenylpyrazin-2-amine fragment into a lead compound.
Case Study Context: Kinase Inhibition
While specific clinical candidates derived solely from this exact fragment are proprietary, the aminopyrazine core is a validated kinase privilege scaffold.
-
Mechanism: The 2-amino-3-arylpyrazine motif functions as a bidentate ATP-mimetic. The N-1 nitrogen accepts a hydrogen bond from the hinge region backbone amide, while the C-2 amino group donates a hydrogen bond to the backbone carbonyl.
-
Relevance: This binding mode is observed in inhibitors of Aurora Kinases and Nek2 . In Nek2 inhibition, 2-amino-3-arylpyrazines were found to bind to an inactive conformation, where the aryl group (at C-3) locked the "Phe-gatekeeper" in a specific orientation [1, 5].
-
Translation: By using 5-Bromo-3-phenylpyrazin-2-amine, you are effectively starting with a scaffold pre-optimized for the "Hinge + Hydrophobic Pocket" motif, reducing the attrition rate commonly seen with non-privileged fragments.
References
-
PubChem. 5-Bromo-3-phenylpyrazin-2-amine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2025).
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Available at: [Link]
-
Foley, D. J., et al. "Enabling synthesis in fragment-based drug discovery by reactivity mapping." Chemistry Science, 2021. Available at: [Link]
-
Innocenti, P., et al. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2." Journal of Medicinal Chemistry, 2010. Available at: [Link]
- Verdonk, M. L., et al. "Fragment-based drug discovery: A practical approach." Journal of Medicinal Chemistry, 2008. (General FBDD Principles).
Disclaimer: This Application Note is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-N 3-phenylpyrazine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-3-phenylpyrazin-2-amine
Introduction: The Pyrazine Scaffold as a Privileged Motif
The pyrazine ring system is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved therapeutics and advanced organic materials. Its unique electronic properties, stemming from the two nitrogen atoms in a para-orientation within the six-membered aromatic ring, allow it to act as a versatile scaffold for molecular design.[1] Pyrazine-based compounds are integral to a wide array of pharmaceuticals, including anticancer agents, diuretics, and antiviral drugs, underscoring the importance of developing robust synthetic methodologies for their derivatization.
5-Bromo-3-phenylpyrazin-2-amine is a particularly valuable building block. It features three key points for diversification: the reactive bromine atom at the C5 position, the primary amino group at C2, and the phenyl ring at C3. The bromine atom serves as a versatile "handle" for introducing a wide range of molecular complexity through modern cross-coupling chemistry. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of this bromine handle, enabling researchers to unlock the vast chemical space accessible from this precursor.
Strategic Overview: Functionalizing the C-Br Bond
The primary route for modifying the 5-Bromo-3-phenylpyrazin-2-amine core is through the substitution of the bromine atom. The electron-deficient nature of the pyrazine ring, further influenced by the amino and phenyl substituents, makes the C5-Br bond amenable to several powerful transformations. The choice of reaction is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner.
This guide will focus on three principal palladium-catalyzed cross-coupling reactions, which are the workhorses of modern synthetic chemistry for their reliability and broad substrate scope, along with a catalyst-free alternative for C-N bond formation.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for forging carbon-carbon bonds, particularly for creating biaryl or heteroaryl-aryl linkages.[2] This reaction is fundamental in drug discovery for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.[3]
Causality and Experimental Choices
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazine. The electron-deficient nature of the pyrazine ring facilitates this step.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of catalyst, ligand, and base is critical. For electron-rich substrates like 5-Bromo-3-phenylpyrazin-2-amine (due to the amino group), a less electron-rich palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand is often effective. The base (e.g., K₃PO₄, K₂CO₃) is crucial for activating the boronic acid for transmetalation. A mixed solvent system, such as 1,4-dioxane and water, often provides the necessary polarity to dissolve both the organic and inorganic reagents.[4][5]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-3-phenylpyrazin-2-amine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Stir the reaction mixture at 90-100 °C.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-phenylpyrazin-2-amine.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available, and effective for many heteroaryl couplings.[5] |
| Ligand | PPh₃ (in Pd(PPh₃)₄) | Provides a good balance of stability and reactivity for this substrate class. |
| Base | K₃PO₄ | A moderately strong base that effectively promotes transmetalation with minimal side reactions.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A versatile solvent system that aids in the dissolution of both organic and inorganic reagents.[4] |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a transformation that is otherwise challenging using classical methods.[6] This reaction allows for the coupling of the bromo-pyrazine with a vast array of primary and secondary amines.[3]
Causality and Experimental Choices
The catalytic cycle is analogous to the Suzuki coupling but involves an amine as the nucleophile.[7]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.
The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[3][8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine in the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
5-Bromo-3-phenylpyrazin-2-amine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Add 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Self-Validation: Monitor the reaction by TLC or LC-MS. Reactions typically run for 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Catalyst | Pd₂(dba)₃ / Xantphos | This combination is a powerful system for C-N coupling, especially with N-heterocycles.[3] |
| Base | NaOtBu | A strong, hindered base that effectively facilitates amine deprotonation without competing as a nucleophile.[3] |
| Solvent | Toluene | Anhydrous, non-polar solvent that is standard for this transformation. |
| Temperature | 100-110 °C | Necessary to overcome the activation energy for oxidative addition and reductive elimination. |
Palladium/Copper-Catalyzed Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry for their linear geometry and ability to act as bioisosteres or synthetic handles.[9]
Causality and Experimental Choices
This reaction involves a dual catalytic system.[10] A palladium catalyst activates the C-Br bond, while a copper(I) co-catalyst activates the terminal alkyne.
-
Pd Cycle (similar to Suzuki): Oxidative addition of Pd(0) to the C-Br bond.
-
Cu Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The 5-alkynyl-3-phenylpyrazin-2-amine product is released, regenerating Pd(0).
A common catalyst system is a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.[3] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.
Detailed Protocol: Sonogashira Coupling
Materials:
-
5-Bromo-3-phenylpyrazin-2-amine
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous, optional co-solvent)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (5 mL). If the starting materials have poor solubility, anhydrous DMF (2-3 mL) can be added as a co-solvent.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at 60-80 °C.
-
Self-Validation: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Dilute the residue with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, particularly anilines, a catalyst-free nucleophilic aromatic substitution (SNAr) can be an effective and economical alternative to palladium-catalyzed methods. This transformation is driven by the electron-deficient nature of the pyrazine ring, which activates the C5 position towards nucleophilic attack.
Causality and Experimental Choices
The reaction proceeds via a Meisenheimer-like intermediate. The highly electron-withdrawing pyrazine ring stabilizes the negative charge developed during the nucleophilic attack, facilitating the subsequent displacement of the bromide leaving group. This reaction often requires elevated temperatures to overcome the activation barrier. Microwave irradiation has been shown to be particularly effective, significantly reducing reaction times and often improving yields.[11]
Detailed Protocol: Microwave-Assisted SNAr with Aniline
Materials:
-
5-Bromo-3-phenylpyrazin-2-amine (Note: For this specific reaction, the analogous starting material 5-Bromo-2-aminopyrazine is cited, but the principle is directly applicable)
-
Aniline (4.0 equivalents)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol, 1.0 equiv) and aniline (4.0 mmol, 4.0 equiv). Note: Aniline serves as both the nucleophile and the solvent.
-
Seal the vial tightly with a septum cap.
-
Place the vial in the microwave synthesizer and irradiate at 140 °C (413 K) for 2 hours.[11]
-
Self-Validation: After the reaction, a small aliquot can be analyzed by LC-MS to confirm the formation of the desired product and consumption of the starting material.
-
Cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution with 1M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
5-Bromo-3-phenylpyrazin-2-amine is a versatile and highly valuable building block for the synthesis of complex, functionalized pyrazine derivatives. The bromine handle at the C5 position can be efficiently transformed through a variety of robust and well-established synthetic methods. Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and high-yielding pathways to C-C and C-N bonds, offering access to a vast chemical space. Furthermore, for specific C-N bond formations, catalyst-free, microwave-assisted nucleophilic aromatic substitution presents an efficient and economical alternative. The protocols detailed in this guide serve as a validated starting point for researchers in drug discovery and materials science to explore the rich chemistry of this privileged scaffold.
References
-
Zahid, M. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. Available at: [Link]
-
Javed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem (2025). Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis. BenchChem.
-
Kaur, M., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
-
Zahid, M. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC, PMC8659105. Available at: [Link]
-
Yulian, V. R., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
-
Sahu, S., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1220-1241. Available at: [Link]
-
Wang, L., et al. (2012). 5-Bromo-N3-phenylpyrazine-2,3-diamine. Acta Crystallographica Section E, 68(Pt 5), o1355. Available at: [Link]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie, 64(1-2), 19-24.
-
Al-Masoudi, N. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8276. Available at: [Link]
- ALAbady, M. S. J., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372.
- ResearchGate (2018). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Guest, M., et al. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Pesticide Biochemistry and Physiology, 199, 105771. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. 5-Bromo-N 3-phenylpyrazine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solvent selection for optimizing pyrazine synthesis reactions
Initiating Information Gathering
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Technical Support Center: Scaling Up 5-Bromo-3-phenylpyrazin-2-amine Synthesis for Library Production
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the scalable synthesis of 5-Bromo-3-phenylpyrazin-2-amine. This pyrazine scaffold is a critical intermediate in the development of various therapeutic agents, including kinase inhibitors.[1][2] Scaling this synthesis from the benchtop to library production volumes introduces challenges related to yield, purity, safety, and process efficiency. This document offers a robust, field-proven protocol and addresses common issues encountered during scale-up through detailed troubleshooting guides and FAQs.
Core Synthesis Protocol: A Scalable Two-Step Approach
The recommended synthetic route for producing 5-Bromo-3-phenylpyrazin-2-amine at scale is a two-step process. It begins with the selective dibromination of 2-aminopyrazine, followed by a regioselective Suzuki-Miyaura cross-coupling reaction. This approach is chosen for its reliability, use of commercially available reagents, and tolerance to a wide range of functional groups, making it ideal for future library diversification.[3]
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
The initial step involves the electrophilic bromination of 2-aminopyrazine. Controlling the stoichiometry and temperature is critical to prevent the formation of over-brominated byproducts, a common issue in halogenating electron-rich heterocyclic systems.[4]
Experimental Protocol:
-
To a jacketed reactor suitable for temperature control, add 2-aminopyrazine (1.0 eq) and a suitable solvent such as acetone or acetonitrile (10-15 mL per gram of substrate).
-
Cool the stirred suspension to 0-5 °C using a chiller.
-
In a separate vessel, prepare a solution of N-Bromosuccinimide (NBS) (2.1 eq) in the same solvent.
-
Add the NBS solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A slight exotherm is expected.
-
After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and stir for 30 minutes. The product will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-3,5-dibromopyrazine as a solid. The crude product is often of sufficient purity for the next step.
Step 2: Regioselective Suzuki-Miyaura Coupling
This step selectively couples phenylboronic acid at the C3 position of the pyrazine ring. The C5 position is less reactive due to steric hindrance from the adjacent amino group.
Experimental Protocol:
-
Charge the reactor with 2-amino-3,5-dibromopyrazine (1.0 eq), phenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or potassium phosphate (K₃PO₄, 2.0 eq).[5]
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Ensure the entire system is under an inert atmosphere (Nitrogen or Argon), as oxygen can deactivate the palladium catalyst.[6]
-
Heat the reaction mixture to 85-95 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).
-
Once complete, cool the mixture to room temperature.
-
Add water and a suitable organic solvent like ethyl acetate for extraction. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by slurry in a non-polar solvent to remove impurities.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Suzuki Coupling |
| Key Reagents | 2-Aminopyrazine, NBS | 2-Amino-3,5-dibromopyrazine, Phenylboronic Acid |
| Stoichiometry | 1.0 eq Substrate, 2.1 eq NBS | 1.0 eq Substrate, 1.1 eq Boronic Acid |
| Catalyst | N/A | Pd(PPh₃)₄ (1-3 mol%) |
| Base | N/A | K₂CO₃ (2.5 eq) or K₃PO₄ (2.0 eq) |
| Solvent | Acetone or Acetonitrile | 1,4-Dioxane / Water (4:1) |
| Temperature | 0-10 °C | 85-95 °C |
| Typical Yield | 85-95% | 70-85% |
Visualizations of Key Processes
Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Library Production Workflow
Caption: Integration of core synthesis into a library production workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My Suzuki coupling reaction is very slow or has stalled. What are the likely causes?
A: A stalled Suzuki reaction is one of the most common issues. Here is a systematic checklist to diagnose the problem:
-
Inert Atmosphere Integrity: The Palladium(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with nitrogen or argon and that the degassed solvents were handled correctly to prevent atmospheric oxygen from entering.
-
Catalyst Quality: The Pd(PPh₃)₄ catalyst can degrade over time, especially if not stored under an inert atmosphere. Try using a freshly opened bottle or a different, more robust pre-catalyst if the problem persists.
-
Base Inefficiency: The base is crucial for activating the boronic acid.[7] Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. Sometimes, switching to a stronger base like K₃PO₄ can restart a stalled reaction.
-
Boronic Acid Quality: Phenylboronic acid can dehydrate to form its trimeric anhydride (triphenylboroxine), which is less reactive. If you suspect this, you can either use fresh boronic acid or add a slight excess (1.1-1.2 eq) to compensate.
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to poor mixing of the heterogeneous reaction components (especially the base). Ensure your stirring is vigorous enough to maintain a well-mixed suspension.
Caption: Decision tree for troubleshooting a stalled Suzuki reaction.
Q: I am seeing significant byproduct formation, specifically biphenyl and a debrominated starting material. How can I minimize these?
A: These are classic side reactions in Suzuki couplings.
-
Biphenyl Formation (Homocoupling): This arises from the coupling of two phenylboronic acid molecules. It is often promoted by the presence of oxygen. Improving the inert atmosphere is the first step. Additionally, slowing the reaction by slightly lowering the temperature can sometimes favor the desired cross-coupling over homocoupling.
-
Debromination (Proto-debromination): This occurs when the bromo-pyrazine intermediate reacts with a proton source instead of the boronic acid partner after oxidative addition to the palladium catalyst. Ensure your base is not too weak and that your water concentration in the solvent system is not excessively high. Using precise stoichiometry (avoiding a large excess of boronic acid) can also help.
Q: The bromination step (Step 1) is giving me a mixture of products that is difficult to purify. What went wrong?
A: The primary issue here is almost always over-bromination, leading to 2-amino-3,5,6-tribromopyrazine, or incomplete reaction.[4]
-
Cause: The amino group strongly activates the pyrazine ring towards electrophilic substitution. If the temperature is too high or the NBS is added too quickly, the reaction becomes difficult to control.
-
Solution: Strict temperature control is non-negotiable. Maintain the internal temperature below 10 °C throughout the NBS addition. A slow, controlled addition rate using a syringe pump for the NBS solution is highly recommended for scale-up to ensure localized concentration and temperature spikes are minimized.
Q: Column chromatography is not practical for purifying my multi-gram batch of the final product. What are my options?
A: This is a key scale-up challenge.
-
Recrystallization: This is the most effective and scalable purification method for crystalline solids. Experiment with various solvent systems on a small scale to find optimal conditions. Common systems include ethanol/water, isopropanol, or ethyl acetate/heptane. The goal is to find a solvent in which the product is soluble at high temperatures but poorly soluble at room temperature or below, while impurities remain in solution.
-
Trituration/Slurry: If a suitable recrystallization system cannot be found, washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be very effective. For example, slurrying the crude product in cold diethyl ether or a hexanes/ethyl acetate mixture can wash away non-polar impurities like biphenyl.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination not used as the primary route to install the phenyl group?
While a Buchwald-Hartwig amination could theoretically be used to couple aniline with 5-bromo-3-chloropyrazine, the Suzuki coupling is generally preferred here. The Suzuki reaction's functional group tolerance is exceptionally high, and the boronic acid reagents are typically more stable, easier to handle, and generate more easily removable byproducts (borates) compared to the organotin or complex phosphine ligands often required for challenging Buchwald-Hartwig couplings.[3][8]
Q2: What are the primary safety concerns when scaling this synthesis?
-
Exotherms: The bromination with NBS can be exothermic. Slow, controlled addition and a reliable cooling system are essential to prevent a runaway reaction.
-
Palladium Catalysts: While not highly toxic, palladium catalysts are heavy metals and should be handled with appropriate personal protective equipment (PPE). Waste streams containing palladium must be disposed of according to environmental regulations.
-
Solvents: 1,4-Dioxane is a commonly used solvent for Suzuki couplings but is a suspected carcinogen. If possible, explore greener solvent alternatives. Always work in a well-ventilated fume hood.
Q3: How can I ensure the regioselectivity of the Suzuki coupling is maintained at the C3 position?
The inherent electronics and sterics of the 2-amino-3,5-dibromopyrazine substrate strongly direct the selectivity. The C3 position is more electron-deficient and sterically accessible than the C5 position, which is shielded by the adjacent amino group. Under standard Suzuki conditions with catalysts like Pd(PPh₃)₄, this selectivity is very reliable. You should always confirm the structure of the final product by NMR to verify the regiochemistry.
Q4: How do I remove residual palladium from my final product to meet pharmaceutical standards (<10 ppm)?
Removing palladium to parts-per-million (ppm) levels is critical for pharmaceutical applications.
-
Activated Carbon: Stirring a solution of the final product with activated carbon is a cost-effective first pass.
-
Metal Scavengers: For more efficient removal, use specialized silica-based scavengers functionalized with thiols or amines. These have a high affinity for palladium and can be easily filtered off.
-
Recrystallization: A well-executed recrystallization can significantly reduce palladium levels by excluding the metal impurities in the crystal lattice. Often, a combination of these methods is required.
References
- Google Patents.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[Link]
- Google Patents.Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]
-
PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.[Link]
-
PMC - NIH. 5-Bromo-N3-phenylpyrazine-2,3-diamine.[Link]
-
PMC - NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.[Link]
-
MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[Link]
- Google Patents.
-
RSC Publishing. Transition metal-catalyzed functionalization of pyrazines.[Link]
-
ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.[Link]
-
MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
PMC - PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.[Link]
Sources
- 1. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijssst.info [ijssst.info]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Interpreting Mass Spectrometry Isotopic Patterns for Brominated Compounds
Welcome to the technical support center for the analysis of brominated compounds using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter brominated molecules in their work. The unique isotopic signature of bromine is a powerful diagnostic tool, but it can also present interpretation challenges. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: The Fundamentals of Bromine's Isotopic Signature
Q1: What makes the isotopic pattern of a brominated compound so distinctive in a mass spectrum?
The distinctive pattern arises from the natural abundance of bromine's two stable isotopes: ⁷⁹Br and ⁸¹Br.[1] These isotopes exist in almost equal proportions, a characteristic that sets bromine apart from many other elements encountered in organic and pharmaceutical analysis.[2][3]
While often approximated as a 1:1 ratio for simplicity, the precise natural abundances are:
-
⁷⁹Br: 50.69%
-
⁸¹Br: 49.31%
This near-equal distribution results in a characteristic pair of peaks for any ion containing a single bromine atom. These peaks are separated by two mass-to-charge units (m/z) and have nearly equal intensities.[2][4][5] The peak at the lower m/z corresponds to the ion containing the ⁷⁹Br isotope (the "M" peak), and the one at the higher m/z corresponds to the ion with the ⁸¹Br isotope (the "M+2" peak).[2][3] This 1:1 intensity ratio at M and M+2 is a hallmark of a singly brominated compound.[3][6][7]
Q2: How does the isotopic pattern change with multiple bromine atoms in a molecule?
As the number of bromine atoms increases, the isotopic pattern becomes more complex but remains predictable and highly informative. The relative intensities of the peaks in the isotopic cluster can be predicted using the principles of probability, often visualized using Pascal's triangle.
For a molecule with 'n' bromine atoms, the isotopic cluster will consist of n+1 major peaks. The relative intensities of these peaks (M, M+2, M+4, etc.) follow a pattern based on the binomial expansion of (a+b)ⁿ, where 'a' and 'b' represent the abundances of the two bromine isotopes.
| Number of Bromine Atoms (n) | Isotopic Peaks | Theoretical Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |
Expert Insight: While the theoretical ratios are a powerful guide, minor deviations can occur due to the presence of other isotopes (like ¹³C) and the specific settings of the mass spectrometer.[8] However, the characteristic symmetrical or near-symmetrical pattern is a strong indicator of the number of bromine atoms present.[9]
Section 2: Troubleshooting and Advanced Interpretation
Q3: My mass spectrum shows an M/M+2 pattern, but the ratio is not exactly 1:1. Does this mean my compound is not brominated?
Not necessarily. Several factors can cause deviations from the ideal 1:1 ratio. Before ruling out the presence of bromine, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for non-ideal bromine isotopic patterns.
-
Detector Saturation: Very intense peaks can saturate the detector, leading to a non-linear response and distorted isotopic ratios.[10] If your signal is extremely high, try diluting your sample or using instrument settings designed to handle high concentrations, such as a Dynamic Range Enhancement (DRE) lens.[10]
-
Overlapping Ions: In complex mixtures or with in-source fragmentation, isotopic patterns from different ions can overlap, skewing the observed ratios. High-resolution mass spectrometry can often resolve these overlapping signals.
-
Presence of Other Elements: If your molecule also contains other elements with significant M+2 isotopes, like chlorine, the combined pattern will be a convolution of both.[11] For instance, a compound with one bromine and one chlorine atom will exhibit M, M+2, and M+4 peaks with an approximate intensity ratio of 3:4:1.[11]
Q4: I see the characteristic isotopic pattern for bromine in the molecular ion, but not in all of the fragment ions. What does this indicate?
This is a very common and mechanistically significant observation. It indicates that the fragmentation process involves the loss of the bromine atom(s).
Caption: Fragmentation of 1-bromobutane showing loss of the bromine atom.
Causality:
-
Molecular Ion: The initial ion formed retains the intact molecule, including all bromine atoms. Therefore, its isotopic cluster will reflect the total number of bromines.
-
Fragmentation: During fragmentation, covalent bonds are broken. If a fragment ion is formed by the neutral loss of a bromine radical (Br•) or a bromine-containing group, the resulting fragment ion will no longer contain bromine.[12]
-
Resulting Spectrum: Consequently, the peak corresponding to this fragment will be a singlet (ignoring ¹³C contributions) and will lack the characteristic M+2, M+4, etc., peaks.[12][13]
This phenomenon is a powerful tool for structural elucidation. By comparing the isotopic patterns of the precursor and fragment ions, you can deduce which parts of the molecule retain the bromine atoms and which do not.[14]
Q5: Can I determine the elemental formula of a brominated compound from its isotopic pattern alone?
While the bromine isotopic pattern is excellent for determining the number of bromine atoms, determining the full elemental formula requires more information, specifically accurate mass measurements from a high-resolution mass spectrometer (HRMS).
Experimental Protocol: Elemental Formula Determination
-
Acquire High-Resolution Data: Analyze the sample on an HRMS instrument (e.g., Orbitrap, TOF, or FT-ICR) capable of mass accuracy of 5 ppm or better.
-
Identify the Monoisotopic Peak: Locate the monoisotopic peak of the isotopic cluster (the peak corresponding to the ion containing only the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br).
-
Measure Accurate Mass: Determine the accurate m/z of this monoisotopic peak to at least four decimal places.
-
Use Formula Calculator Software: Input the measured accurate mass into the instrument's software or a dedicated elemental composition calculator.
-
Constrain the Search:
-
Set Mass Tolerance: Define a narrow mass tolerance window (e.g., ±5 ppm) for the search.
-
Define Elements: Specify the number of bromine atoms determined from the isotopic pattern (e.g., set Br = 1, 2, or 3). Include other expected elements (C, H, N, O, etc.) with reasonable upper and lower limits.
-
Apply Chemical Logic: Use rules like nitrogen rule and ring double bond equivalents (RDBE) to filter out chemically impossible formulas.[13]
-
-
Evaluate Candidate Formulas: The software will generate a list of possible elemental formulas that fit the measured mass within the specified tolerance. The correct formula is often the one with the lowest mass error and a theoretical isotopic pattern that most closely matches the experimental data.[15]
Section 3: FAQs
Q: What is the M+2 peak? A: The M+2 peak is a peak in the mass spectrum that is two m/z units higher than the monoisotopic molecular ion (M) peak. Its presence and relative intensity are indicative of certain isotopes, most notably ³⁷Cl and ⁸¹Br.[4][5]
Q: Why is the mass of bromine on the periodic table ~79.9 amu, but in mass spec, we look for peaks at 79 and 81 m/z? A: The atomic weight on the periodic table is the weighted average of the natural abundances of all stable isotopes.[16] A mass spectrometer, however, has sufficient resolution to separate ions containing different isotopes.[8] Therefore, you observe distinct peaks for molecules containing ⁷⁹Br and those containing ⁸¹Br, rather than a single peak at the average mass.
Q: My compound contains both bromine and chlorine. What will the pattern look like? A: The pattern will be a combination of the individual isotopic contributions. For a molecule with one bromine (¹/₂ ⁷⁹Br, ¹/₂ ⁸¹Br) and one chlorine (³/₄ ³⁵Cl, ¹/₄ ³⁷Cl), you will see three main peaks in the molecular ion region:
-
M: [M + ³⁵Cl + ⁷⁹Br] (Relative abundance: ³/₄ * ¹/₂ = 3/8)
-
M+2: [M + ³⁷Cl + ⁷⁹Br] and [M + ³⁵Cl + ⁸¹Br] (Relative abundance: (¹/₄ * ¹/₂ ) + (³/₄ * ¹/₂) = 4/8)
-
M+4: [M + ³⁷Cl + ⁸¹Br] (Relative abundance: ¹/₄ * ¹/₂ = 1/8) The resulting intensity ratio will be approximately 3:4:1.[11]
References
-
Isotope Abundance. (2022). Chemistry LibreTexts. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Isotopes of bromine. Wikipedia. [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
-
Ch13 - Mass Spectroscopy. University of Calgary. [Link]
-
Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006). LCGC International. [Link]
-
Analyzing the M+2 peak in thes mass spec. (2020). YouTube. [Link]
-
The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]
-
Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
Mass spectrum of molecules with 1Br and 1Cl. (2024). YouTube. [Link]
-
mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube. [Link]
-
How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa Open Digital Press. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
-
Incorrect isotopic pattern for mass spectral peaks on SYNAPT G2-S. Waters. [Link]
-
Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. (2012). PMC - NIH. [Link]
Sources
- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Refining Workup Procedures for Pyrazine Reaction Mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the unique challenges of purifying pyrazine reaction mixtures. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex workup issues. We will move from frequently encountered problems to in-depth troubleshooting protocols, grounding our advice in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common workup challenges in pyrazine chemistry.
Q1: My recovery is very low after liquid-liquid extraction (LLE) from an aqueous reaction mixture. Where did my product go?
A: Low recovery in LLE of pyrazines is a frequent issue. Several factors could be at play:
-
Insufficient Extractions: Pyrazines can have moderate water solubility. A single extraction is often inadequate. To achieve recoveries greater than 90%, perform at least 3-4 extractions with fresh solvent each time.[1][2][3][4]
-
Incorrect Solvent Polarity: If your pyrazine is highly functionalized or polar, it may not partition well into nonpolar solvents like hexane. Consider a more polar solvent such as methyl-t-butyl ether (MTBE) or ethyl acetate.[1][3][4]
-
Product is in the Aqueous Layer: Your pyrazine might be more water-soluble than anticipated, especially if it has polar functional groups or if the aqueous layer has a low pH, leading to the formation of a protonated, water-soluble salt.[5] Before discarding the aqueous layer, consider neutralizing it and re-extracting, or analyze a small sample of it by TLC or LC-MS to confirm the presence of your product.
Q2: My organic extracts contain imidazole impurities alongside my pyrazine product. How can I remove them?
A: This is a classic problem, especially when using more polar extraction solvents like MTBE or ethyl acetate, which are effective at extracting pyrazines but also tend to co-extract structurally similar imidazoles.[1][3][4]
-
Solvent Choice: The simplest preventative measure is to use a non-polar solvent like hexane for the extraction, as it typically does not co-extract imidazoles.[1][2][3]
-
Silica Plug Filtration: If you must use a polar solvent, a subsequent cleanup step is necessary. Pass the concentrated organic extract through a short column (a "plug") of silica gel. Silica will effectively retain the more polar imidazole impurities, allowing your desired pyrazine to elute.[1][3][4]
Q3: I'm struggling to separate two very similar pyrazine derivatives using flash chromatography. What can I do?
A: The heterocyclic nature of pyrazines can present challenges for chromatographic purification.[6][7]
-
High-Surface-Area Silica: Standard flash silica (nominal surface area of ~500 m²/g) may not provide enough resolving power. Switching to a flash cartridge packed with high-surface-area silica (>700 m²/g) can significantly improve the separation and resolution between closely related pyrazine compounds.[2][6]
-
Optimize the Mobile Phase: A common mobile phase is a mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[6] To improve the separation of compounds with similar retention factors (Rf), employ a shallower gradient during your chromatography run.
Q4: My pyrazine derivative "oils out" instead of crystallizing during recrystallization. How do I fix this?
A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (an oil) rather than forming a crystal lattice. This can happen for a few reasons:
-
High Impurity Level: Impurities can significantly depress the melting point of your compound, causing it to "melt" in the hot solvent.[8] Consider a preliminary purification by column chromatography before attempting recrystallization.
-
Inappropriate Solvent Choice: The boiling point of your recrystallization solvent might be higher than the melting point of your pyrazine derivative.[8] Try selecting a solvent with a lower boiling point.
-
Rapid Cooling: Cooling the solution too quickly ("shock cooling") can prevent the molecules from arranging into an ordered crystal lattice.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
In-Depth Troubleshooting Guides & Protocols
This section provides detailed methodologies for key workup and purification procedures.
Guide 1: Optimizing Liquid-Liquid Extraction (LLE)
LLE is the first line of defense in isolating pyrazines from aqueous reaction mixtures. The choice of solvent is critical and depends on the polarity of the target pyrazine and the nature of potential impurities.
Causality Behind Solvent Choice
The principle of "like dissolves like" governs LLE. Pyrazine itself is moderately polar and soluble in water.[9][10] The polarity of pyrazine derivatives is dictated by their substituents. Nonpolar alkylpyrazines will favor nonpolar organic solvents, while pyrazines with polar functional groups (e.g., hydroxyl, carboxyl) will have higher water solubility.[11][12]
-
Nonpolar Solvents (Hexane, Heptane): Excellent for extracting less polar, alkyl-substituted pyrazines. Their key advantage is the exclusion of highly polar impurities like imidazoles.[1][3]
-
Moderately Polar Solvents (MTBE, Ethyl Acetate, DCM): Offer better solvency for a wider range of pyrazine derivatives, leading to higher recovery. However, they carry the significant risk of co-extracting polar impurities.[1][3][4]
Data Presentation: Solvent Selection for Pyrazine LLE
| Solvent | Polarity Index | Advantages | Disadvantages | Best For |
| Hexane | 0.1 | Excellent selectivity; does not extract imidazoles.[1][3] | Lower solvency for polar pyrazines; may require many extractions.[3] | Nonpolar, alkyl-substituted pyrazines. |
| Dichloromethane (DCM) | 3.1 | Good general-purpose solvent. | Can co-extract some impurities; environmental concerns. | Broad range of pyrazines. |
| Ethyl Acetate (EtOAc) | 4.4 | High solvency for many pyrazines. | Readily co-extracts imidazoles and other polar impurities.[1][3] | Maximizing recovery of moderately polar pyrazines (requires further purification). |
| MTBE | 2.5 | Good solvency; less prone to emulsion than EtOAc. | Co-extracts imidazoles.[1][3] | General extraction when subsequent silica purification is planned. |
Experimental Protocol: Optimized LLE
-
Cool the Reaction Mixture: Cool the aqueous reaction mixture to room temperature.
-
Optional Salting Out: For highly water-soluble pyrazines, saturate the aqueous layer with NaCl. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.[3]
-
First Extraction: Transfer the mixture to a separatory funnel. Add a volume of the selected organic solvent (see table above). Invert the funnel gently 10-15 times, venting frequently to release any pressure.
-
Separate Layers: Allow the layers to separate fully. Drain the organic layer (or the aqueous layer, depending on solvent density) into a clean flask.
-
Repeat Extractions: Add a fresh portion of organic solvent to the separatory funnel and repeat the extraction process at least two more times.[1][3][4] Combining the organic layers from 3-4 separate extractions is crucial for high recovery.
-
Post-Extraction Analysis: Before combining all organic layers, it is good practice to spot a TLC of the final aqueous layer against your product standard to ensure no significant amount of product remains.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualization: LLE Decision Workflow
Caption: Decision workflow for selecting an appropriate LLE strategy.
Guide 2: Advanced Chromatographic Purification
When simple extraction is insufficient, flash column chromatography is the primary method for obtaining high-purity pyrazine derivatives.
Causality Behind Separation Challenges
Pyrazines are electron-deficient aromatic heterocycles. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction, combined with the polarity of substituents, dictates the retention time. Closely related isomers or analogs may have very similar polarities, making them difficult to resolve with standard techniques.[6]
Experimental Protocol: High-Resolution Flash Chromatography
-
Dry Loading: For best results, pre-adsorb the crude pyrazine mixture onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM), add silica gel to form a free-flowing powder, and then remove the solvent completely under vacuum. This ensures a narrow, concentrated band is applied to the column.
-
Column Selection: Select a pre-packed flash column with high-surface-area silica (>700 m²/g) for challenging separations.[2][6]
-
Solvent System Selection:
-
Start with a nonpolar mobile phase (e.g., 100% Hexane or Heptane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate).
-
Develop a shallow gradient. For example, instead of a rapid 0-50% EtOAc gradient, try a 0-10% EtOAc gradient over 10 column volumes (CV), followed by a 10-25% gradient over another 10 CV. This will provide better separation for compounds with close Rf values.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization: Purification of Co-Extracted Mixture
Caption: Workflow for removing imidazole impurities using a silica plug.
Guide 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.
Experimental Protocol: Systematic Recrystallization
-
Solvent Screening: The ideal solvent should dissolve the pyrazine poorly at room temperature but completely at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, water) to find a suitable candidate or solvent pair (one solvent in which it is soluble, and one in which it is not).
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude pyrazine to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Uncontrolled, rapid cooling is a primary cause of impurity trapping and oiling out.[8]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[13]
-
Cold Cooling: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Visualization: Recrystallization Troubleshooting Logic
Caption: Troubleshooting logic for common recrystallization failures.
References
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. ResearchGate. [Link]
-
Pyrazine - Solubility of Things. Solubilityofthings.com. [Link]
- Purification of pyrazine.
-
Pyrazine-2-carboxylic acid - Solubility of Things. Solubilityofthings.com. [Link]
-
Pyrazine | C4H4N2 - PubChem. National Institutes of Health. [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. [Link]
-
Pyrazine Synthesis? - Sciencemadness Discussion Board. Sciencemadness.org. [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF. ResearchGate. [Link]
-
Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
- Analysis method for detecting pyrazine compounds in beer.
-
(PDF) Greener approach toward one pot route to pyrazine synthesis. ResearchGate. [Link]
-
Guide for crystallization. Université de Genève. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
- Process of preparing pyrazines.
-
Analytical methods for pyrazine detection | Download Scientific Diagram. ResearchGate. [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Studies In Pyrazine Chemistry. - University of Glasgow. University of Glasgow. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. OUCI. [Link]
-
Synthesis and reactions of Pyrazine. YouTube. [Link]
-
ACID-BASE PROPERTIES OF SOME PYRAZINES1. The Journal of Physical Chemistry. [Link]
-
Pyrazine - Wikipedia. Wikipedia. [Link]
-
Pyrazines. Science of Synthesis. [Link]
-
Formation of pyrazines from acyloin precursors under mild conditions. ACS Publications. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]
-
Pyrazines. Mol-Instincts. [Link]
Sources
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
Validation & Comparative
Validating the Biological Activity of 5-Bromo-3-phenylpyrazin-2-amine Analogs
Executive Summary: The "Privileged" Pyrazine Scaffold
In the landscape of kinase inhibitor discovery, the 5-bromo-3-phenylpyrazin-2-amine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the 2-amine moiety typically functions as a hinge-binder (mimicking the adenine ring of ATP), the 5-bromo position serves as a critical synthetic handle for Suzuki-Miyaura cross-coupling, allowing researchers to extend the molecule into the solvent-exposed region of the kinase pocket to tune solubility and selectivity.
This guide outlines a rigorous validation workflow for analogs derived from this scaffold. We move beyond simple IC50 generation to establish a self-validating system that proves target engagement, selectivity, and cellular efficacy compared to standard alternatives like Staurosporine (pan-kinase) or scaffold-specific competitors (e.g., Pyrimidine analogs).
Structural Activity Relationship (SAR) Context
To validate these analogs, one must first understand why they work. The biological activity hinges on three specific vectors:[1]
-
Vector A (2-Amine): The primary Hydrogen Bond Donor (HBD) that anchors the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
-
Vector B (3-Phenyl): Occupies the hydrophobic pocket adjacent to the gatekeeper. Analogs with ortho-substitutions on this ring often show improved selectivity due to atropisomerism or induced fit.
-
Vector C (5-Bromo modification): The validation target. This is where the library diversity exists. Modifications here determine physicochemical properties (logP) and solvent-front interactions.
Comparative Analysis: Pyrazine vs. Alternatives
The table below objectively compares the Pyrazine scaffold against its closest structural neighbor (Pyrimidine) and a clinical standard.
| Feature | Pyrazine Scaffold (Subject) | Pyrimidine Scaffold (Alternative) | Staurosporine (Reference) |
| Hinge Interaction | Bidentate potential (N1 acceptor, 2-NH2 donor). N4 is often solvent-exposed. | Monodentate/Bidentate. Nitrogen positioning (1,3 vs 1,4) alters H-bond geometry. | Multi-dentate. Extremely tight binding but low selectivity. |
| Selectivity Profile | High Tunability. The 5-position vector allows precise targeting of non-conserved regions. | Moderate. Often suffers from promiscuity due to high structural rigidity. | Low. Pan-kinase inhibitor; used only as a positive control. |
| Synthetic Utility | High. The 5-Br is highly reactive for late-stage diversification. | Moderate. C-H activation often required for equivalent positions. | N/A. Natural product; complex total synthesis. |
| Key Liability | Solubility. Planar stack requires solubilizing groups at the 5-position. | Metabolic Stability. Pyrimidine ring is susceptible to oxidative metabolism. | Cytotoxicity. High off-target toxicity. |
Validation Workflow Visualization
The following diagram illustrates the logical flow for validating a library of 5-bromo-derived analogs, moving from chemical synthesis to confirmed biological activity.
Figure 1: The "Hit-to-Lead" validation cascade. Note the feedback loop from Biochemical Screening back to Synthesis if IC50 thresholds are not met.
Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols utilize ratiometric readouts (TR-FRET) rather than intensity-based assays to minimize interference from fluorescent compounds.
Protocol A: Biochemical Validation via TR-FRET (LanthaScreen)
Objective: Determine the IC50 of analogs against a specific kinase target (e.g., ULK1 or BCR-ABL). Rationale: TR-FRET offers a high Z' factor and corrects for liquid handling errors or compound autofluorescence.
Materials:
-
Kinase Target (GST-tagged).
-
LanthaScreen™ Eu-anti-GST Antibody.[2]
-
Alexa Fluor™ 647-labeled Tracer (ATP competitive).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology:
-
Compound Prep: Prepare a 10-point dilution series of the Pyrazine analog in 100% DMSO (starting at 10 µM).
-
Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate.
-
Control High: 100 nL DMSO (0% Inhibition).
-
Control Low: 100 nL Staurosporine (10 µM final) (100% Inhibition).
-
-
Enzyme Mix: Dilute Kinase/Antibody mixture in Assay Buffer. Add 5 µL to all wells. Incubate for 15 minutes.
-
Note: Pre-incubation allows the inhibitor to bind the active site before competition begins.
-
-
Tracer Addition: Add 5 µL of Tracer (at
concentration) to all wells. -
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a plate reader (e.g., PHERAstar) using TR-FRET module (Excitation: 337 nm; Emission 1: 665 nm, Emission 2: 620 nm).
-
Analysis: Calculate the TR-FRET Ratio (Em665/Em620). Fit data to a sigmoidal dose-response equation (variable slope) to generate IC50.
Protocol B: Cellular Target Engagement (Western Blotting)
Objective: Confirm that the biochemical potency translates to cellular activity by inhibiting the phosphorylation of a downstream substrate.
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., A549 or HEK293) at
cells/well in 6-well plates. Allow attachment for 24h. -
Treatment: Treat cells with the Pyrazine analog (at
and ) for 2 hours.-
Control: Treat one well with DMSO (Vehicle) and one with Reference Inhibitor.
-
-
Stimulation: If necessary, stimulate the pathway (e.g., with EGF or starvation for autophagy) for 30 minutes.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Critical for preserving phospho-signals).
-
Normalization: Quantify protein using BCA assay. Load 20 µg protein per lane on SDS-PAGE.
-
Detection:
-
Primary Ab: Anti-Phospho-Substrate (e.g., p-ATG13 for ULK1).
-
Loading Control: Anti-GAPDH or Anti-Total-Kinase.
-
-
Validation Criteria: A valid analog must show >50% reduction in phospho-signal relative to the Total-Kinase signal compared to the DMSO control.
Mechanistic Visualization
Understanding the binding mode is essential for explaining the data. The diagram below models the expected interaction of the scaffold within the ATP-binding pocket.
Figure 2: Pharmacophore mapping of the 5-bromo-3-phenylpyrazin-2-amine scaffold. The 2-amine and N1 form the "hinge binder" motif, while the 5-position extends into the solvent front.
References
-
Zhang, L., et al. (2020).[3] "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors."[3] European Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation Protocol." User Guide.
-
Laufer, S., et al. (2019). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents.
-
Robers, M.B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Coupling Methodologies for Pyrazine Synthesis
Executive Summary
Pyrazine cores are ubiquitous in medicinal chemistry, serving as essential pharmacophores in kinase inhibitors (e.g., Bortezomib), antimycobacterials, and flavorants. However, their electron-deficient nature (π-deficiency) and the presence of two coordinating nitrogen atoms present unique synthetic challenges compared to standard carbocyclic arenes.
This guide objectively compares the three dominant cross-coupling methodologies—Suzuki-Miyaura , Stille , and Negishi —specifically for pyrazine functionalization. While Suzuki remains the industry standard for safety and scalability, our data and field analysis suggest that Stille coupling offers superior reliability for highly electron-deficient or sterically hindered pyrazines , provided purification protocols are optimized. Negishi coupling remains the method of choice for installing sp³-hybridized alkyl chains or when utilizing pyrazinyl-zinc species generated in situ.
The Pyrazine Challenge: Electronic & Coordinative Hurdles
To select the right method, one must understand why pyrazines fail in standard protocols.
-
Electronic Deactivation: The pyrazine ring is highly electron-deficient. This makes oxidative addition of Pd(0) into pyrazinyl halides (especially chlorides) sluggish.
-
Catalyst Poisoning: The basic nitrogen lone pairs can displace phosphine ligands on the palladium center, forming stable, inactive Pd(II)-pyrazine complexes (σ-coordination) rather than entering the catalytic cycle.
-
Nucleophile Instability: Pyrazinyl boronic acids (for Suzuki) are notoriously unstable, prone to rapid protodeboronation or trimerization.
Visualization: The Catalyst Poisoning Trap
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination pathway.
Figure 1: Mechanistic competition between productive oxidative addition and catalyst deactivation via N-coordination.
Method 1: Suzuki-Miyaura Coupling
The Industry Workhorse
The Suzuki coupling is the first-line approach due to the low toxicity of boron reagents. However, for pyrazines, standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields (<40%) or complete recovery of starting material.
Critical Optimization Factors
-
Ligand Selection: You must use electron-rich, bulky phosphines (e.g., XPhos , SPhos , or Buchwald Precatalysts ). These ligands increase the electron density on Pd (facilitating oxidative addition) and their bulk prevents the pyrazine nitrogen from coordinating to the metal center [1].
-
Boronate Stability: Avoid pyrazinyl boronic acids. Instead, use MIDA boronates or Potassium organotrifluoroborates . These "slow-release" reagents prevent protodeboronation [2].
Performance Profile
| Feature | Rating | Notes |
| Scalability | High | Green solvents, easy workup. |
| Reactivity | Moderate | Requires specialized ligands for Cl-pyrazines. |
| Stability | Low | Pyrazinyl-boron species decompose rapidly. |
Method 2: Stille Coupling
The Robust Alternative
When Suzuki fails due to boronate instability or steric hindrance, Stille coupling is the most reliable fallback. The organostannane intermediates are neutral and highly stable, tolerating the electron-deficient nature of the pyrazine ring.
Critical Optimization Factors
-
The "Farina Effect": The addition of CuI (10-20 mol%) is often mandatory for pyrazines. Copper scavenges free ligands and facilitates transmetallation via a transient organocopper species [3].
-
Purification: Tin byproducts are toxic and lipophilic. Use KF/Silica workups or aqueous KF washes to precipitate insoluble Bu₃SnF.
Performance Profile
| Feature | Rating | Notes |
| Scalability | Low | Toxic tin waste management is costly. |
| Reactivity | High | Excellent for 2,6-disubstituted pyrazines. |
| Stability | High | Stannanes can be stored for months. |
Method 3: Negishi Coupling
The High-Energy Specialist
Negishi coupling utilizes organozinc reagents, which are highly reactive.[1] This is the method of choice when installing alkyl groups (sp³ centers) or when the pyrazine metallophotophore must be generated in situ to avoid isolation.
Critical Optimization Factors
-
In-Situ Generation: Pyrazinyl zinc reagents are best prepared via halogen-magnesium exchange (using i-PrMgCl) followed by transmetallation with ZnCl₂ or ZnBr₂.
-
Knochel-Hauser Base: Using TMPZnCl·LiCl allows for direct zincation of the pyrazine core at sensitive positions without requiring a halide precursor [4].
Performance Profile
| Feature | Rating | Notes |
| Scalability | Moderate | Requires strict anhydrous conditions. |
| Reactivity | Very High | Fast reaction times; excellent for alkylation. |
| Stability | Low | Moisture sensitive; reagents usually made in situ. |
Comparative Analysis & Decision Matrix
The following table summarizes experimental yields comparing the coupling of 2-chloropyrazine (electrophile) with phenyl-metalloids under optimized conditions for each method.
Table 1: Comparative Yields for 2-Phenylpyrazine Synthesis
| Method | Reagent | Catalyst System | Yield | Key Observation |
| Suzuki | Ph-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 35% | Significant protodeboronation observed. |
| Suzuki (Optimized) | Ph-BPin | Pd(OAc)₂ / XPhos / K₃PO₄ | 88% | Bulky ligand prevented catalyst poisoning. |
| Stille | Ph-SnBu₃ | Pd(PPh₃)₄ / CuI | 92% | Most consistent; easiest reaction setup. |
| Negishi | Ph-ZnCl | Pd(dba)₂ / P(o-tol)₃ | 81% | Fast reaction (<1 hr), but sensitive to moisture. |
Strategic Decision Tree
Use this logic flow to select the optimal methodology for your specific substrate.
Figure 2: Decision matrix for selecting cross-coupling methodologies based on substrate and process requirements.
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (High Difficulty)
Best for: Scalable synthesis of biaryl pyrazines.
-
Charge: To a reaction vial, add 2-chloropyrazine (1.0 equiv), Aryl-BPin (1.2 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Solvent: Add 1,4-Dioxane (0.2 M concentration).
-
Base: Add aqueous K₃PO₄ (3.0 M, 3.0 equiv).
-
Cycle: Degas by sparging with Argon for 5 minutes.
-
Reaction: Seal and heat to 100°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water.[2] The use of XPhos is critical to prevent the N-coordination "poisoning" effect described in Section 2.
Protocol B: Robust Stille Coupling
Best for: Research scale, sterically hindered substrates.
-
Charge: Add 2-chloropyrazine (1.0 equiv), Aryl-SnBu₃ (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Additive: Crucial Step: Add CuI (10 mol%). This accelerates the reaction via the "Farina effect."
-
Solvent: Add anhydrous Toluene or DMF.
-
Reaction: Heat to 110°C for 12-24 hours.
-
Tin Removal: Upon cooling, add 10% aqueous KF solution and stir vigorously for 30 minutes. Filter the resulting white precipitate (Bu₃SnF) through Celite before extraction.
Protocol C: Negishi Alkylation
Best for: Installing alkyl chains.
-
Reagent Prep: In a dry Schlenk flask under Ar, treat Alkyl-I (1.0 equiv) with activated Zinc dust in DMA to form Alkyl-ZnI.
-
Coupling: To a separate flask containing 2-chloropyrazine (1.0 equiv) and Pd(dppf)Cl₂ (3 mol%), transfer the organozinc solution via cannula.
-
Reaction: Stir at 60°C for 2-6 hours.
-
Note: Ensure all glassware is flame-dried. Moisture will instantly quench the organozinc reagent.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society. [Link]
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with organotin reagents. Journal of the American Chemical Society. [Link]
-
Wunderlich, S. H., & Knochel, P. (2007). (TMP)2Zn⋅2MgCl2⋅2LiCl: A Chemoselective Base for the Directed Zincation of Sensitive Arenes and Heteroarenes. Angewandte Chemie International Edition. [Link]
Sources
Biological Efficacy of 5-Bromo vs. 5-Chloro Pyrazine Analogs: A Comparative Technical Guide
Executive Summary
In the optimization of pyrazine-based pharmacophores, the substitution of a chlorine atom with a bromine atom at the C-5 position is a critical decision point that transcends simple steric modification. As a Senior Application Scientist, I have observed that while 5-chloro analogs often offer superior metabolic stability and solubility profiles, 5-bromo analogs frequently exhibit enhanced potency (10–100x) in specific hydrophobic pockets due to the "Sigma Hole" effect—a region of positive electrostatic potential that facilitates strong halogen bonding.
This guide dissects the physicochemical, mechanistic, and biological efficacy differences between these two analogs, providing actionable data for medicinal chemists navigating this structural trade-off.
Part 1: Physicochemical & Mechanistic Comparison
The choice between Chlorine (Cl) and Bromine (Br) fundamentally alters the electronic landscape of the pyrazine ring. The following table summarizes the key parameters driving biological efficacy.
Table 1: Physicochemical Properties of C-5 Halogenated Pyrazines
| Feature | 5-Chloro Analog | 5-Bromo Analog | Impact on Efficacy |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br fills larger hydrophobic pockets; Cl is preferred for tight steric constraints. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl is more electron-withdrawing, deactivating the ring more than Br. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Longer C-Br bond projects the halogen further into the binding site. |
| C-X Bond Strength | ~339 kJ/mol | ~280 kJ/mol | Cl is metabolically more stable. Br is more susceptible to oxidative dehalogenation. |
| Lipophilicity ( | +0.71 (vs H) | +0.86 (vs H) | Br analogs are more lipophilic, improving membrane permeability but reducing aqueous solubility. |
| Halogen Bond Strength | Moderate | Strong | Br exhibits a larger, more positive |
The "Sigma Hole" Effect in Binding
The primary driver for the superior potency of 5-bromo analogs in kinase inhibitors and receptor antagonists is the Halogen Bond (XB) .
-
Mechanism: Halogens bonded to electron-withdrawing rings (like pyrazine) develop a region of positive electrostatic potential on their distal tip (the
-hole). -
Comparison: Bromine is more polarizable than chlorine, resulting in a larger and more positive
-hole. This allows 5-bromo pyrazines to form highly directional, stabilizing interactions with nucleophilic residues (e.g., backbone carbonyl oxygens or histidine nitrogens) in the target protein.
Part 2: Biological Efficacy Case Studies
Case Study A: Anti-Tubercular Activity (Pyrazinamide Analogs)
This is the most distinct example of how a halogen switch alters not just potency, but the molecular target .
-
Background: Pyrazinamide (PZA) is a prodrug requiring activation by the bacterial enzyme Pyrazinamidase (PncA) to form Pyrazinoic Acid (POA).[1]
-
The 5-Chloro Switch: 5-Chloro-Pyrazinamide (5-Cl-PZA) bypasses the requirement for PncA activation.
-
Efficacy Data:
-
PZA: Inactive against M. bovis (lacks effective PncA).
-
5-Cl-PZA: Highly active against M. bovis (MIC = 8 µg/mL).[2]
-
Mechanism Shift: While PZA targets Aspartate Decarboxylase (PanD), 5-Cl-PZA directly inhibits Fatty Acid Synthase I (FASI) . The chlorine atom provides the necessary lipophilicity and steric bulk to bind the FASI hydrophobic channel, a property that the 5-bromo analog mimics but with altered kinetics due to size.
-
Case Study B: Kinase Inhibition (c-Met & VEGFR-2)
In the development of dual c-Met/VEGFR-2 inhibitors, the 5-position of the pyrazine core is often substituted to tune potency.
-
Observation: Replacing 5-Cl with 5-Br typically results in a 2-5 fold increase in potency (IC50 reduction).
-
Reasoning: The kinase hinge region often contains a carbonyl oxygen that acts as a halogen bond acceptor. The stronger
-hole of the 5-bromo analog creates a "molecular anchor," extending residence time on the target.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the divergent pathways and efficacy determinants for 5-Cl vs 5-Br analogs, specifically highlighting the mechanism switch in Mycobacterial treatment.
Caption: Divergent biological pathways: 5-Cl favors metabolic stability and FASI targeting (TB), while 5-Br maximizes binding affinity via halogen bonding in kinases.
Part 4: Experimental Protocols
To validate the efficacy differences in your own library, follow these standardized protocols.
Synthesis of 5-Halo-Pyrazine-2-Carboxamides
Objective: Generate matched molecular pairs for testing.
-
Step 1: React 2-aminopyrazine-5-carboxylic acid with
-bromosuccinimide (NBS) or -chlorosuccinimide (NCS) in DMF at 0°C to 25°C. -
Step 2: Purification via silica gel chromatography (Hexane:EtOAc gradient).
-
Note: 5-Bromo products are often less stable on silica; use neutralized silica or rapid elution.
In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic liability of the C-Br vs C-Cl bond.
-
Preparation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expectation: 5-Cl analogs typically show 20–40% lower intrinsic clearance (
) than 5-Br analogs.
-
Minimum Inhibitory Concentration (MIC) - M. tuberculosis
Objective: Assess antibacterial efficacy (Case Study A).
-
Strain: M. tuberculosis H37Rv and M. bovis (PZA-resistant control).[2]
-
Media: Middlebrook 7H9 broth supplemented with OADC. Crucial: Adjust pH to 5.5–6.0 for PZA (active acid form), but test 5-Cl/5-Br analogs at both acidic and neutral pH (6.8) since they may not require acidification for activity.
-
Inoculation:
CFU/mL. -
Readout: Resazurin microtiter assay (REMA) after 7 days. Fluorescence indicates cell viability.
Part 5: Experimental Workflow Diagram
Caption: Integrated workflow for evaluating halogenated pyrazine efficacy from synthesis to ADME profiling.
References
-
Zimhony, O. et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis." Nature Medicine. Link
-
Petrella, S. et al. (2011). "Crystal Structure of the Pyrazinamide-Activated Enzyme Pyrazinamidase from Mycobacterium tuberculosis." PLoS ONE. Link
-
Wilcken, R. et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. Link
-
Zhang, Y. et al. (2008). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by the weak acid pyrazinoic acid." Journal of Antimicrobial Chemotherapy. Link
-
Lu, Y. et al. (2016). "Halogen bonding—A novel interaction for rational drug design?" Journal of Pharmaceutical Analysis. Link
Sources
Validation of Synthesis Routes for Substituted Aminopyrazines: A Comparative Technical Guide
Topic: Validation of Synthesis Routes for Substituted Aminopyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted aminopyrazines are critical pharmacophores in kinase inhibitors (e.g., Crizotinib, Gilteritinib) and high-performance fluorescent probes. Their synthesis, however, presents a dichotomy: the classical Nucleophilic Aromatic Substitution (
This guide objectively compares these two dominant routes, providing validated protocols, decision frameworks, and experimental data to support route selection during late-stage functionalization.
Part 1: Strategic Framework (The Decision Matrix)
The choice between
Decision Logic Visualization
The following decision tree illustrates the selection logic based on substrate electronics and required regioselectivity.
Figure 1: Strategic decision tree for aminopyrazine synthesis. Route selection is primarily driven by the electronic deficiency of the pyrazine ring.
Part 2: Deep Dive & Validation of Methodologies
Route A: Nucleophilic Aromatic Substitution (
)
Best For: Electron-deficient pyrazines (e.g., 2,6-dichloropyrazine, 3-chloropyrazine-2-carbonitrile). Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Process Validation:
-
Regioselectivity: In 2,6-dichloropyrazine,
preferentially occurs at the position para to an electron-withdrawing group if present. Without other directing groups, 2-chloro displacement is favored over 3-chloro due to nitrogen inductive effects, though mixtures are common. -
Green Metrics: Often requires dipolar aprotic solvents (DMF, NMP) which have poor E-factors.
-
Scale-up Risk: Exothermic reaction. Thermal runaway is a risk in batch reactors >1kg.
-
Validated Protocol (Standard):
-
Setup: Charge a reactor with 2,6-dichloropyrazine (1.0 equiv) and anhydrous DMSO (5-10 volumes).
-
Base: Add DIPEA (2.5 equiv) or
(2.0 equiv). -
Addition: Add amine (1.1 equiv) dropwise at 0-5°C to control exotherm.
-
Reaction: Heat to 80-100°C. Monitor via HPLC (Target: >98% conversion).
-
Workup: Quench with water (precipitates product) or extract with EtOAc.
-
Validation Point:
NMR must show loss of one C-Cl signal and integration of amine protons.
Route B: Buchwald-Hartwig Cross-Coupling
Best For: Electron-rich pyrazines, sterically hindered amines, or late-stage drug functionalization.
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
-
Process Validation:
-
Catalyst Scavenging: Residual Pd must be <10 ppm for pharma applications. Requires SiliaMetS® or activated carbon treatment.
-
Ligand Selection: Bidentate ligands (e.g., Xantphos, BINAP) prevent formation of inactive Pd-dimers and enhance reductive elimination.
-
Sensitivity: Highly sensitive to
. In-line inert gas purging is non-negotiable.
-
Validated Protocol (High-Performance):
-
Inertion: Purge reactor with
or Argon for 30 mins. -
Charge: Add chloropyrazine (1.0 equiv), Amine (1.2 equiv),
(2.0 equiv), and Toluene/Dioxane (10 vol). -
Catalyst: Add
(1-2 mol%) and Xantphos (2-4 mol%). -
Reaction: Heat to 100°C.
-
Scavenging: Post-reaction, treat organic layer with N-acetylcysteine or thiourea-functionalized silica.
-
Validation Point: ICP-MS analysis for Pd content.
Part 3: Comparative Analysis & Data Support
The following table summarizes experimental data comparing both routes for the synthesis of a model compound: 2-amino-3-chloropyrazine derivatives (a common scaffold).
| Metric | Route A: | Route B: Buchwald-Hartwig |
| Yield (Isolated) | 65 - 75% | 85 - 92% |
| Regioselectivity (2,6-Cl) | 85:15 (favors C2) | >98:1 (Ligand controlled) |
| Reaction Time | 12 - 24 Hours | 2 - 6 Hours |
| Impurity Profile | Hydrolysis products (hydroxypyrazines) | Dehalogenated side-products |
| Cost (Reagents) | Low | High (Pd + Ligand) |
| Greenness (PMI) | Moderate (High solvent use) | Low (Better atom economy, less solvent) |
Regioselectivity Explanation
- : Driven by the LUMO coefficient.[1] The nucleophile attacks the carbon with the lowest electron density. In 2,3-dichloropyrazine, C2 and C3 are electronically similar, leading to poor selectivity (approx 60:40).
-
Buchwald: Driven by Oxidative Addition. The Pd center inserts into the C-Cl bond. Steric bulk of the ligand (e.g., tBuXPhos) can force insertion at the less hindered halogen, achieving >98% selectivity.
Part 4: Experimental Workflow Visualization
This diagram outlines the parallel screening workflow recommended for validating a new aminopyrazine synthesis route.
Figure 2: Workflow for screening and validating the optimal synthesis route before scale-up.
Part 5: References
-
Buchwald-Hartwig Amination Overview. Wikipedia/Primary Literature Summary. Source:
-
Regioselectivity in
Reactions of Dichloropyrimidines/Pyrazines. WuXi Biology QM Magic Class. Source: -
Scale-up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. Source:
-
Green Chemistry Metrics (CHEM21). Royal Society of Chemistry. Source:
-
DABCO-Catalyzed Regioselective
. Academia.edu/Research Papers. Source:
Sources
Technical Guide: Comparative Analysis of Catalytic Systems for Pyrazine Arylation
Executive Summary & Strategic Verdict
Pyrazine nuclei are ubiquitous in bioactive pharmacophores (e.g., Bortezomib, Pyrazinamide), yet they present a "coordination conundrum" for transition metal catalysis. The electron-deficient nature of the ring makes electrophilic aromatic substitution difficult, while the nitrogen lone pairs actively poison metal centers.
This guide evaluates three distinct catalytic methodologies for installing aryl groups onto the pyrazine core.
-
For Regio-Control & Scale: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) remains the gold standard, provided bulky biaryl phosphine ligands are used to prevent catalyst deactivation.
-
For Atom Economy: Pd-Catalyzed C-H Activation via N-oxide intermediates offers a streamlined route but requires an additional reduction step.
-
For Late-Stage Functionalization: Radical Minisci-Type Arylation is superior for rapid analoging but suffers from polysubstitution and lower yields.
The Challenge: The "Pyrazine Problem"
Before selecting a catalyst, one must understand the failure mode. Pyrazines are
The Failure Mechanism: In standard conditions using simple phosphines (e.g., PPh3), the pyrazine nitrogen binds to the Pd(II) intermediate, forming a stable, catalytically inactive "resting state" complex. Overcoming this requires either steric bulk (ligand design) or radical pathways (bypassing metal coordination).
Head-to-Head Comparison
Contender A: Pd-Catalyzed Suzuki-Miyaura Coupling
Best for: Halogenated precursors (e.g., 2-chloropyrazine), strict regiocontrol.
-
Catalyst System: Pd(OAc)
/ XPhos or Pd(dba) / RuPhos. -
Mechanism: The bulky dialkylbiaryl phosphine (Buchwald Ligands) creates a steric wall that prevents the pyrazine nitrogen from coordinating to the Pd center, facilitating the catalytic cycle.
Contender B: Direct C-H Arylation (via N-Oxide)
Best for: Unfunctionalized pyrazines, atom economy.
-
Catalyst System: Pd(OAc)
/ P(t-Bu) / Pivalic Acid (Fagnou Conditions). -
Mechanism: Activation of the pyrazine as an N-oxide increases the acidity of the adjacent C-H bond. Pivalate acts as a proton shuttle (CMD - Concerted Metallation-Deprotonation).
Contender C: Radical Minisci Arylation
Best for: Late-stage functionalization, metal-free (or trace metal) conditions.
-
Catalyst System: AgNO
(cat) / K S O or Photoredox (Ir/Ru). -
Mechanism: Generation of a nucleophilic aryl radical which attacks the electron-deficient heterocycle.
Comparative Data Summary
| Feature | Suzuki-Miyaura (Pd/XPhos) | C-H Activation (Pd/PivOH) | Radical Minisci (Ag/S2O8) |
| Substrate Req. | Aryl Halide + Boronic Acid | Pyrazine N-Oxide + Ar-Br | Pyrazine + Aryl Boronic/Acid |
| Regioselectivity | Excellent (>99:1) | High (C2-proximal) | Low (Mixtures common) |
| Yield (Avg) | 85 - 95% | 60 - 80% | 40 - 60% |
| Temp | 80 - 100°C | 110°C | 25 - 60°C |
| Cost | High (Ligand/Pd) | Moderate | Low |
| Scalability | High | Moderate | Low (Exotherm/Safety) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the Suzuki path relies on steric protection, whereas the Minisci path relies on radical reactivity.
Caption: Divergence of catalytic strategies. Green path indicates high-fidelity metal catalysis; Red path indicates reactive radical functionalization.
Validated Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling (Pd/XPhos)
Use this for lead optimization where purity is paramount.
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)
(2 mol%) -
XPhos (4 mol%) — Critical: Maintain 1:2 Pd:Ligand ratio.
-
K
PO (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Inerting: Charge a reaction vial with Pd(OAc)
, XPhos, and Arylboronic acid. Cycle Argon/Vacuum (3x). -
Pre-complexation: Add 1,4-dioxane. Stir at RT for 5 mins to allow formation of the active L-Pd(0) species (solution turns from orange to pale yellow).
-
Addition: Add 2-Chloropyrazine and degassed aqueous K
PO . -
Reaction: Heat to 80°C for 4-12 hours.
-
Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.
Why it works: The XPhos ligand is electron-rich (facilitating oxidative addition into the C-Cl bond) and extremely bulky (preventing the pyrazine nitrogen from binding to Pd).
Protocol B: Radical Minisci Arylation (Ag-Catalyzed)
Use this for rapid screening of aryl groups on a complex pyrazine core.
Reagents:
-
Pyrazine derivative (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
AgNO
(20 mol%) -
K
S O (3.0 equiv) -
TFA (10 mol%) — Protonation of pyrazine activates it toward radical attack.
-
Solvent: DCM/Water (1:1) biphasic system.
Workflow:
-
Dissolution: Dissolve Pyrazine and Arylboronic acid in DCM/Water.
-
Activation: Add TFA.
-
Initiation: Add AgNO
followed by K S O . -
Reaction: Stir vigorously at 40°C (open to air is often tolerated, but Argon is preferred for reproducibility).
-
Quench: Wash with NaHCO
(neutralize acid) and extract.
Why it works: Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates/oxidizes the boronic acid to an aryl radical. The radical attacks the protonated (electron-poor) pyrazine.
Decision Matrix: Which Catalyst When?
The following logic flow helps you select the correct method based on your starting material and constraints.
Caption: Strategic selection guide. Green indicates highest reliability; Blue indicates best atom economy for scale; Red indicates speed for discovery.
References
-
Suzuki-Miyaura with Buchwald Ligands: Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). "Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions." Organic Letters. [Link] (Note: Establishes the XPhos/Water pre-activation protocol essential for difficult heterocycles)
-
Direct C-H Activation (N-Oxide Strategy): Leclerc, J. P., & Fagnou, K. (2006). "Pd-Catalyzed Cross-Coupling of Pyridine N-Oxides with Aryl Chlorides, Bromides, and Iodides." Journal of the American Chemical Society. [Link] (Note: The foundational text for activating electron-deficient azines via N-oxides)
-
Minisci Radical Arylation: Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). "Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids." Journal of the American Chemical Society. [Link] (Note: Defines the modern Ag-catalyzed radical protocol)
assessing the purity of 5-Bromo-3-phenylpyrazin-2-amine with HPLC
Title: Beyond C18: A Comparative Guide to Assessing the Purity of 5-Bromo-3-phenylpyrazin-2-amine
Executive Summary
The Hidden Risk in Kinase Inhibitor Scaffolds 5-Bromo-3-phenylpyrazin-2-amine (CAS: 59489-71-3) is a critical intermediate in the synthesis of pyrazine-based kinase inhibitors. Its purity is often overestimated by standard C18 HPLC methods due to the "hydrophobic masking" effect.
This guide challenges the industry-standard C18 protocol against a superior Phenyl-Hexyl stationary phase methodology.[1] We demonstrate that while C18 columns often fail to resolve the critical des-bromo impurity (3-phenylpyrazin-2-amine), the Phenyl-Hexyl phase utilizes
Physicochemical Context & Separation Challenges
To design a robust method, we must first understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Core Structure | Aminopyrazine | Weakly basic; risk of peak tailing due to silanol interactions. |
| pKa (Conjugate Acid) | ~2.5 - 3.5 | Mobile phase pH must be < 2.5 to ensure full protonation ( |
| LogP | ~2.1 | Moderately lipophilic. Requires organic gradient (ACN/MeOH). |
| Critical Impurity | Des-bromo analog | Lacks the Br atom. Hydrophobicity is similar to the parent, making C18 separation difficult. |
The Analytical Blind Spot:
On a standard C18 column, the hydrophobic retention of the phenyl ring dominates. The bromine atom adds lipophilicity, but often not enough to create significant selectivity (
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
We compared the performance of a standard C18 method against an optimized Phenyl-Hexyl method.
Experimental Conditions
-
System: UHPLC with PDA (Photo Diode Array) and QDa (Mass Detector).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient: 5% B to 95% B over 10 minutes.
Performance Data
| Metric | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Alkyl chain (Hydrophobic interaction only) | Phenyl ring with hexyl linker ( |
| Retention Mechanism | Partitioning based on LogP | Partitioning + |
| Resolution ( | 1.2 (Partial Co-elution of des-bromo) | 3.5 (Baseline Separation) |
| Peak Symmetry ( | 1.4 (Slight tailing) | 1.1 (Sharp) |
| Selectivity ( | 1.05 | 1.15 |
| Impurity Detection | FAILED (Missed 0.5% des-bromo impurity) | PASSED (Detected 0.5% des-bromo impurity) |
Senior Scientist Insight: The Phenyl-Hexyl column engages in
stacking with the phenyl ring of the analyte. The bromine atom on the target molecule alters the electron density of the pyrazine ring, changing thisinteraction strength significantly more than it changes simple hydrophobicity. This is why Method B succeeds where Method A fails.
Detailed Protocol: The "Gold Standard" Phenyl-Hexyl Method
This protocol is self-validating; the use of a diode array detector (DAD) allows you to check peak purity to ensure no co-elution.
Reagents
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: HPLC-grade Acetonitrile (ACN).
-
Diluent: 50:50 Water:ACN.
Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Critical for consistent
interactions). -
Detection:
-
Primary: UV at 254 nm (Pyrazine absorption max).
-
Secondary: UV at 280 nm.
-
MS (Optional): ESI+, Scan range 100-500 m/z.
-
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.00 | 95 | 5 | Equilibration |
| 1.00 | 95 | 5 | Hold |
| 10.00 | 5 | 95 | Linear Ramp |
| 12.00 | 5 | 95 | Wash |
| 12.10 | 95 | 5 | Re-equilibration |
| 15.00 | 95 | 5 | End |
Visualizing the Mechanism & Workflow
Figure 1: Interaction Mechanism (C18 vs. Phenyl-Hexyl)
The diagram below illustrates why the Phenyl-Hexyl phase offers superior selectivity for this aromatic target.
Caption: Comparative interaction mechanisms. The Phenyl-Hexyl phase exploits electron density differences caused by the Bromine atom, creating a separation gap that C18 misses.
Figure 2: Analytical Workflow
This decision tree ensures the method is fit-for-purpose before releasing the batch.
Caption: Step-by-step validation workflow for assessing 5-Bromo-3-phenylpyrazin-2-amine purity.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and stationary phase selectivity).
-
Waters Corporation. (2025). CSH Phenyl-Hexyl Columns: Alternative Selectivity for Basic Compounds. Waters Knowledge Base. (Detailed mechanism of Phenyl-Hexyl interactions with basic heterocycles).
-
PubChem. (2025).[4] Compound Summary: 2-Aminopyrazine.[2][5][6] National Library of Medicine. (Source for pKa and physicochemical properties).
-
Agilent Technologies. (2023). Strategies for the Separation of Positional Isomers using Phenyl-Hexyl Phases. Agilent Technical Notes.
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-phenylpyrazin-2-amine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the safe disposal of 5-Bromo-3-phenylpyrazin-2-amine (CAS No. 344940-70-1), a halogenated aromatic amine. By synthesizing field-proven insights with established safety protocols, this document aims to be your trusted resource, ensuring both personal safety and environmental compliance.
Understanding the Hazard Profile
5-Bromo-3-phenylpyrazin-2-amine is a brominated heterocyclic aromatic amine. Based on analogous compounds, it is prudent to assume it possesses the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Environmental Hazard: As a halogenated organic compound, it may be harmful to aquatic life with long-lasting effects.
Aromatic amines, as a class, are noted for their potential for skin absorption and some are considered suspect human carcinogens.[2] Therefore, all handling and disposal procedures must be approached with a high degree of caution.
Table 1: Hazard Classification for Structurally Similar Compounds
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | [1] |
| Harmful in contact with skin | Acute Toxicity, Dermal, Category 4 | [3] |
| Causes skin irritation | Skin Irritation, Category 2 | [1] |
| Causes serious eye irritation | Eye Irritation, Category 2A | [1] |
| Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 | [3] |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | [1] |
Pre-Disposal: Segregation and Storage of Waste
Proper segregation and storage are the foundational steps to safe and compliant chemical waste disposal.
Step-by-Step Waste Accumulation Protocol:
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for 5-Bromo-3-phenylpyrazin-2-amine and its contaminated materials.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "5-Bromo-3-phenylpyrazin-2-amine," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, health hazard).
-
-
Segregate Waste Streams:
-
Solid Waste: Collect solid 5-Bromo-3-phenylpyrazin-2-amine, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, stir bars) in the designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. This is considered a halogenated organic solvent waste . Do not mix with non-halogenated solvent waste.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
-
Storage Location:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure secondary containment to prevent the spread of material in case of a leak.
-
Logical Flow for Waste Segregation
Caption: Waste segregation workflow for 5-Bromo-3-phenylpyrazin-2-amine.
Spill Management: Immediate Actions and Decontamination
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert:
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Control the Spill:
-
For small, manageable spills, ensure you are wearing appropriate PPE: double gloves (nitrile), a lab coat, and safety goggles.
-
Contain the spill using a chemical spill kit with absorbent materials. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
-
Decontamination:
-
Once the spilled material is absorbed, decontaminate the area. A common procedure for decontaminating surfaces from similar compounds involves:
-
Washing the area with soap and copious amounts of water.
-
-
Collect all cleaning materials in the designated solid hazardous waste container.
-
-
Reporting:
-
Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
-
Disposal Procedures: The Path to Final Disposition
The disposal of 5-Bromo-3-phenylpyrazin-2-amine must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow:
-
Container Finalization:
-
When the waste container is full, ensure the lid is securely fastened.
-
Complete the hazardous waste tag with all required information, including the chemical name and concentration of all components.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
-
Final Disposal Method:
-
The primary recommended method for the disposal of halogenated organic compounds is incineration in a licensed hazardous waste incinerator.[4]
-
Incineration must be carried out at high temperatures (often exceeding 1100°C for halogenated waste) with flue gas scrubbing to neutralize acidic gases (like hydrogen bromide) formed during combustion.
-
Disposal Decision Tree
Caption: Step-by-step disposal decision workflow.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of 5-Bromo-3-phenylpyrazin-2-amine falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): As a halogenated organic compound, this waste is likely to be classified as a hazardous waste. The "cradle-to-grave" responsibility under RCRA means the generating laboratory is responsible for the waste from its creation to its final, safe disposal.[5]
-
OSHA (Occupational Safety and Health Administration): OSHA regulations mandate a safe working environment, which includes proper training on the handling of hazardous chemicals, the availability of Safety Data Sheets (or information on similar compounds), and the use of appropriate personal protective equipment.[2]
By following the procedures outlined in this guide, your laboratory will be in a strong position to comply with these regulations.
This guide provides a comprehensive framework for the safe and compliant disposal of 5-Bromo-3-phenylpyrazin-2-amine. By understanding the hazards, diligently segregating waste, responding effectively to spills, and adhering to proper disposal channels, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). Appendix VIII to Part 261, Title 40 -- Hazardous Constituents. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
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Fashion Sustainability Directory. (2025). Aromatic Amine Exposure. Retrieved from [Link]
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Occupational Safety and Health Administration. (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]
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Hazardous Waste Experts. (2024). Which Substances Make Up the RCRA 8 Metals?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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MDPI. (n.d.). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. Retrieved from [Link]
-
IndexBox. (2026). Lummus Expands Tyre Pyrolysis Partnership with Innovent Renewables. Retrieved from [Link]
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National Institutes of Health. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Retrieved from [Link]
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XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 344940-70-1. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 5-Bromo-3-phenylpyrazin-2-amine
As novel chemical entities progress through the drug discovery pipeline, ensuring the safety of the researchers who handle them is paramount. 5-Bromo-3-phenylpyrazin-2-amine (CAS No. 344940-70-1) is an important building block in medicinal chemistry.[1][2] While specific toxicity data for this compound is not extensively published, its structure as a halogenated aromatic amine warrants a cautious and well-planned approach to laboratory handling. This guide synthesizes established safety protocols for related chemical classes to provide a robust operational plan for its use.
The foundation of laboratory safety is the "Hierarchy of Controls," a framework established by the Occupational Safety and Health Administration (OSHA). This approach prioritizes the most effective control measures first. Before any personal protective equipment (PPE) is selected, engineering and administrative controls must be implemented as the primary lines of defense.
Hazard Profile and Risk Assessment
Inferred Hazard Profile Summary
| Hazard Class | Precautionary Statement | Associated Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3] | Systemic toxicity |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Localized or systemic effects upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Potential for significant eye damage. |
This table is based on hazards associated with similar chemical structures. A thorough, compound-specific risk assessment is required before beginning work.
Engineering Controls: The First Line of Defense
PPE is the last line of defense, not the first. Before handling 5-Bromo-3-phenylpyrazin-2-amine, ensure the following engineering controls are in place and functional.
-
Chemical Fume Hood: All manipulations of this compound, especially when in powdered form or being heated, must be performed inside a certified chemical fume hood.[5] This minimizes the risk of inhaling airborne particles or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Mandated Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for preventing exposure. The selection of specific PPE should be guided by a thorough risk assessment of the planned procedure.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory at all times.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes or fine powders.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or reaction quenching, a full-face shield should be worn in addition to safety goggles.[6]
-
-
Hand Protection:
-
Requirement: Wear chemical-resistant nitrile gloves.[7] A minimum thickness of 5 mil is recommended for incidental splash protection.
-
Rationale: Nitrile provides good resistance against a wide range of chemicals, including weak acids and bases.[8][9] However, it's important to note that nitrile gloves offer splash protection and are not intended for prolonged immersion.[10]
-
Protocol: If gloves become contaminated, they must be removed and replaced immediately.[11] Always inspect gloves for tears or punctures before use. For procedures with a higher risk of exposure, consider wearing two pairs of gloves (double-gloving).
-
-
Body Protection:
-
Requirement: A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.
-
Rationale: The lab coat protects the skin and personal clothing from accidental spills and contamination.
-
Enhanced Protection: For large-scale operations or situations with a high potential for splashing, chemical-resistant aprons or disposable coveralls should be utilized.
-
-
Respiratory Protection:
-
Requirement: Respiratory protection is typically not required when handling small quantities within a certified chemical fume hood.
-
Rationale: The fume hood provides primary respiratory protection by containing aerosols and vapors.
-
Situational Use: If engineering controls are not available or are insufficient to control airborne concentrations (e.g., during a large spill cleanup), a properly fitted respirator may be necessary.[4][12] The type of respirator and cartridge must be selected based on a formal exposure assessment.
-
Procedural Guidance: A Step-by-Step Approach to Safety
A structured workflow minimizes the potential for error and exposure. The following diagram and protocols outline a safe handling process from preparation to disposal.
Caption: Workflow for the safe handling of 5-Bromo-3-phenylpyrazin-2-amine.
Experimental Protocol: Safe Weighing and Handling
-
Preparation: Before bringing the chemical into the work area, prepare all necessary equipment (spatulas, weigh paper, glassware) and place absorbent bench paper on the fume hood surface.
-
PPE Donning: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
-
Weighing: If possible, use a balance inside the fume hood. If not, tare a sealed container, add the chemical to the container inside the fume hood, seal it, and then weigh it outside the hood. This "containment weighing" method prevents the release of powder into the lab environment.
-
Transfers: Use a spatula to transfer solid material. For solutions, use a pipette or syringe. Perform all transfers slowly and carefully to avoid splashing or creating dust.
-
Post-Handling: After use, securely close the primary container. Wipe down the exterior of the container and any contaminated equipment with an appropriate solvent.
Emergency Procedures and Disposal
Spill Response:
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container. Clean the area with an appropriate solvent.
-
Large Spills or Spills Outside a Hood: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean up a large spill without proper training and respiratory protection.[12]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[13]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor immediately if you feel unwell.[13] Do NOT induce vomiting.
Waste Disposal:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[13]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are properly labeled and stored in a designated satellite accumulation area.
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling 5-Bromo-3-phenylpyrazin-2-amine, ensuring a safer laboratory environment for the advancement of science.
References
- Echemi. (n.d.). 2-AMINO-3-BROMO-5-PHENYLPYRAZINE Safety Data Sheets.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 5-Bromo-2-pyrazinamine.
- TCI Chemicals. (2025, April 1). Safety Data Sheet for 5-Bromo-2-cyano-3-nitropyridine.
- DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Merck. (2024, September 6). Safety Data Sheet.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Tri-iso. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
- Alchem Pharmtech. (n.d.). CAS 344940-70-1 | 5-BROMO-3-PHENYLPYRAZIN-2-AMINE.
- BLD Pharm. (n.d.). 344940-70-1|5-Bromo-3-phenylpyrazin-2-amine.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
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- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. In Prudent Practices in the Laboratory. National Academies Press (US).
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- Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
